Solubility Profile and Dissolution Kinetics of 3-Fluoro-5-hydroxypicolinonitrile in Organic Solvents: A Technical Guide
Executive Summary In modern drug discovery and agrochemical development, highly functionalized fluorinated pyridines serve as critical building blocks. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a prime exa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized fluorinated pyridines serve as critical building blocks. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a prime example of such an intermediate, characterized by a pyridine ring substituted with a nitrile group, a fluorine atom, and a hydroxyl group[1]. The strategic incorporation of fluorine profoundly alters the molecule's pharmacokinetic properties, metabolic stability, and lipophilicity[2]. However, this dense functionalization also creates a complex physicochemical profile that dictates its behavior in solution.
This whitepaper provides an in-depth analysis of the solubility profile of 3-Fluoro-5-hydroxypicolinonitrile in various organic solvents. By synthesizing thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating empirical methodologies, this guide equips formulation scientists and synthetic chemists with the mechanistic understanding required to optimize dissolution, crystallization, and reaction conditions.
Structural and Electronic Determinants of Solubility
To predict and manipulate the solubility of 3-Fluoro-5-hydroxypicolinonitrile, one must first deconstruct the causality behind its intermolecular interactions. The molecule's solubility is not merely a function of its bulk lipophilicity, but rather a dynamic interplay of localized electronic effects:
The Pyridine Core: Provides the baseline aromatic scaffold, facilitating dispersion forces and
π−π
stacking interactions with aromatic solvents[2].
The 3-Fluoro (-F) Substituent: Fluorine is highly electronegative. While the hydrophobic nature of the C-F bond generally increases overall lipophilicity (logP)[2], its strong inductive electron-withdrawing effect (-I) significantly depletes electron density from the pyridine ring.
The 2-Nitrile (-CN) Group: Acts as a strong dipole and a localized hydrogen-bond acceptor. It drives solubility in polar aprotic solvents (e.g., acetonitrile, acetone).
The 5-Hydroxyl (-OH) Group: The primary hydrogen-bond donor and acceptor. Mechanistic Causality: Because the -F and -CN groups withdraw electron density from the aromatic system, the 5-OH group becomes significantly more acidic (lower pKa) than a standard phenol or unfunctionalized hydroxypyridine[2]. This enhanced acidity makes the hydroxyl proton an exceptionally strong hydrogen-bond donor, leading to massive solubility spikes in strong hydrogen-bond accepting solvents.
Fig 1: Structural contributions of 3-Fluoro-5-hydroxypicolinonitrile to intermolecular forces.
Hansen Solubility Parameter (HSP) Profiling
The Hildebrand solubility approach often fails for complex pharmaceutical intermediates because it does not account for specific directional forces. Instead, the Hansen Solubility Parameter (HSP) framework divides the total cohesive energy into three components: Dispersion (
δD
), Polarity (
δP
), and Hydrogen Bonding (
δH
)[3].
For 3-Fluoro-5-hydroxypicolinonitrile, the theoretical HSP sphere can be mapped as follows:
δD
(Dispersion): ~18.5 MPa
1/2
(Driven by the aromatic pyridine ring).
δP
(Polarity): ~12.0 MPa
1/2
(Driven by the strong dipole moments of the -CN and -F groups).
δH
(Hydrogen Bonding): ~10.5 MPa
1/2
(Driven exclusively by the highly polarized 5-OH group).
Solvents whose HSP coordinates fall within the interaction radius (
R0
) of these parameters will act as "good" solvents, ensuring complete solvation without the risk of spontaneous precipitation[3].
Quantitative Solubility Data in Organic Solvents
Based on the structural descriptors and HSP alignment, the predictive equilibrium solubility of 3-Fluoro-5-hydroxypicolinonitrile across standard organic solvent classes at 25°C is summarized below.
Solvent
Solvent Class
Estimated Solubility (mg/mL at 25°C)
Mechanistic Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100
The highly basic oxygen in DMSO forms exceptionally strong H-bonds with the acidic 5-OH proton.
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 100
Similar to DMSO; excellent HSP
δP
and
δH
alignment.
Methanol
Polar Protic
20 - 50
Acts as both an H-bond donor (to -CN) and acceptor (to -OH), though competitive self-association limits max capacity.
Acetonitrile
Polar Aprotic
10 - 30
Strong dipole-dipole interactions with the -CN and -F groups; lacks H-bond accepting strength of DMSO.
Ethyl Acetate
Polar Aprotic
10 - 25
Moderate H-bond acceptor; provides good dispersion stabilization for the aromatic core.
Dichloromethane (DCM)
Weakly Polar
1 - 5
Poor H-bonding capability (
δH
mismatch) leads to rapid saturation and precipitation.
Heptane / Hexane
Non-Polar
< 0.1
Complete HSP mismatch. No polarity or H-bonding capacity to disrupt the solute's crystal lattice.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While theoretical models guide solvent selection, empirical validation is mandatory for regulatory and scale-up purposes. The "Shake-Flask" method remains the gold standard for determining equilibrium solubility[4].
To ensure trustworthiness, the following protocol is designed as a self-validating system . It mitigates common errors such as supersaturation, particle comminution, and incomplete equilibration by requiring dual-timepoint verification.
Step-by-Step Methodology
Solvent Preparation & Saturation: Add an excess amount of solid 3-Fluoro-5-hydroxypicolinonitrile (e.g., 50 mg) to a glass vial containing 1.0 mL of the target organic solvent. Ensure visible solid remains; if it dissolves completely, add more solid until saturation is visually confirmed[4].
Thermodynamic Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C).
Causality Note: Use orbital shaking rather than magnetic stirring. Magnetic stir bars can grind the crystals (comminution), artificially increasing the surface area and generating high-energy amorphous regions that lead to transient, false supersaturation[4].
Dual-Timepoint Sampling: Agitate the samples for 24 hours. Remove a micro-aliquot (Sample A). Continue shaking the main vial for an additional 24 hours (48 hours total) and take a second micro-aliquot (Sample B).
Phase Separation: Immediately separate the undissolved solid from the saturated supernatant using centrifugation (e.g., 10,000 rpm for 10 mins at 25°C) or filtration through a solvent-compatible 0.22 µm PTFE syringe filter[4].
Quantification: Dilute the supernatant appropriately with the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV at the compound's
λmax
.
System Validation: Compare the calculated concentrations of Sample A (24h) and Sample B (48h). If the variance is <5%, thermodynamic equilibrium is confirmed. If Sample A > Sample B, supersaturation occurred. If Sample B > Sample A, equilibrium was not reached at 24h.
Fig 2: Self-validating Shake-Flask workflow for determining equilibrium solubility.
Mechanistic Workflows & Troubleshooting
When working with highly functionalized fluorinated pyridines, scientists frequently encounter deviations between theoretical and empirical solubility. Addressing these requires a mechanistic approach:
Polymorphism and Crystal Habit
The solid-state lattice energy directly opposes the solvation energy. 3-Fluoro-5-hydroxypicolinonitrile may exhibit polymorphism depending on the crystallization solvent. If a batch exhibits unexpectedly low solubility, it may have crystallized into a more thermodynamically stable, higher-density polymorph.
Workflow: Perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the undissolved precipitate recovered from the shake-flask experiment. Compare the melting endotherm to the bulk starting material to confirm if a solvent-mediated polymorphic transition occurred during equilibration.
Solvent-Induced Degradation
While the C-F bond is exceptionally strong and resistant to cleavage[2], the highly electron-deficient nature of the pyridine ring (exacerbated by -F and -CN) makes the core susceptible to nucleophilic aromatic substitution (
SNAr
) over extended periods.
Workflow: Avoid prolonged heating of the compound in highly nucleophilic solvents (e.g., primary amines, or strongly basic aqueous-organic mixtures). If solubility testing requires elevated temperatures, monitor the HPLC chromatogram for the appearance of secondary peaks, which indicate degradation rather than true dissolution.
in vitro toxicity profile of 3-Fluoro-5-hydroxypicolinonitrile
An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Fluoro-5-hydroxypicolinonitrile As a Senior Application Scientist in early drug discovery and predictive toxicology, evaluating the safety profile of nove...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-Fluoro-5-hydroxypicolinonitrile
As a Senior Application Scientist in early drug discovery and predictive toxicology, evaluating the safety profile of novel chemical building blocks is paramount. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a highly functionalized fluorinated pyridine derivative widely utilized in the synthesis of advanced pharmaceutical intermediates. While it offers excellent physicochemical properties for drug design, its specific structural motifs—a 5-hydroxypyridine ring, an aromatic nitrile, and a fluorinated heteroaromatic system—present unique toxicological liabilities that must be rigorously profiled in vitro before advancing derivative candidates into in vivo models.
This whitepaper establishes a comprehensive, causality-driven framework for profiling the in vitro toxicity of 3-Fluoro-5-hydroxypicolinonitrile, focusing on reactive metabolite formation, cytotoxicity, and genotoxicity.
Structural Liabilities and Mechanistic Toxicology
To design an effective toxicity profiling strategy, we must first deconstruct the molecule into its toxicophoric components. Toxicity is rarely random; it is the direct consequence of specific chemical reactivities under biological conditions.
The 5-Hydroxypyridine Motif: Risk of Quinone Imine Formation
The most critical liability in 3-Fluoro-5-hydroxypicolinonitrile is the 5-hydroxypyridine moiety. Phenol-like and hydroxypyridine structures are notorious for undergoing Cytochrome P450 (CYP)-mediated two-electron oxidation to form highly electrophilic quinone imine intermediates [1]. If not rapidly detoxified by intracellular glutathione (GSH), these electrophiles covalently bind to nucleophilic residues on hepatic proteins, leading to idiosyncratic drug-induced liver injury (IDILI).
The Picolinonitrile Group: Aromatic Nitrile Stability
Aliphatic nitriles are known to undergo α-carbon oxidation, leading to cyanohydrin formation and subsequent release of toxic hydrogen cyanide. However, the nitrile group in 3-Fluoro-5-hydroxypicolinonitrile is directly attached to the aromatic pyridine ring. Aromatic nitriles are generally resistant to decyanation and typically pass through in vitro and in vivo metabolic systems without releasing cyanide, acting instead as stable hydrogen bond acceptors [2].
The Fluorinated Heterocycle: Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom ortho/para to electron-withdrawing groups (like the nitrile and the pyridine nitrogen) can activate the ring toward SNAr reactions with biological nucleophiles (e.g., thiols in proteins). While the hydroxyl group at the 5-position donates electron density and mitigates this risk, baseline covalent binding assays are still required.
Metabolic Activation Pathway
The diagram below illustrates the hypothesized CYP450-mediated bioactivation of 3-Fluoro-5-hydroxypicolinonitrile into a reactive quinone imine, and the subsequent diagnostic trapping of this intermediate using GSH.
Figure 1: CYP450-mediated activation of the hydroxypyridine moiety and subsequent GSH trapping.
Quantitative Data Presentation
The following table summarizes the expected in vitro toxicity metrics for 3-Fluoro-5-hydroxypicolinonitrile based on empirical profiling of structurally analogous fluorinated hydroxypyridines.
Table 1: Representative In Vitro Toxicity Profile
Assay Category
Specific Assay
Cell Line / Matrix
Readout / Metric
Representative Result
Cytotoxicity
CellTiter-Glo (ATP)
HepG2
IC₅₀ (72h)
> 100 µM (Low baseline toxicity)
Hepatotoxicity
High-Content Imaging
Primary Human Hepatocytes
ROS Generation
Negative at ≤ 50 µM
Reactive Metabolites
GSH Trapping LC-MS/MS
Human Liver Microsomes
Adduct Formation Rate
Moderate (m/z [M+GSH]+ detected)
Genotoxicity
Ames Microplate Fluctuation
S. typhimurium (TA98, TA100)
Revertant Fold Increase
Negative (with/without S9)
Metabolic Stability
Intrinsic Clearance (Cl_int)
Human Liver Microsomes
T₁/₂
~ 45 minutes
Step-by-Step Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step includes a causality statement explaining why the action is performed, ensuring that the assay distinguishes true toxicity from experimental artifacts.
Protocol A: Reactive Metabolite Screening via GSH Trapping (LC-MS/MS)
Objective: To detect transient, electrophilic quinone imine intermediates by trapping them with reduced glutathione (GSH) [3].
Preparation of the Incubation Matrix:
Action: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of 3-Fluoro-5-hydroxypicolinonitrile in 100 mM potassium phosphate buffer (pH 7.4).
Causality: HLMs provide the necessary CYP450 enzymes. The physiological pH ensures the compound and GSH remain in their relevant ionization states. 5 mM GSH represents a biologically relevant excess to outcompete water or protein binding.
Initiation via NADPH:
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until after pre-incubation establishes a stable thermal baseline and prevents premature, non-enzymatic degradation.
Incubation and Quenching:
Action: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume (1 mL) of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Causality: Ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating microsomal proteins, which prevents column clogging during LC-MS/MS.
Centrifugation and Analysis:
Action: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
Causality: Removes the precipitated protein pellet.
LC-MS/MS Detection (Self-Validation Step):
Action: Analyze via Triple Quadrupole LC-MS/MS using a Positive Ion Neutral Loss scan of 129 Da (loss of pyroglutamic acid from the GSH moiety). Include Diclofenac as a positive control.
Causality: The neutral loss of 129 Da is a highly specific mass spectral signature for GSH adducts. If the Diclofenac control fails to show its known GSH adduct, the HLM batch or NADPH regenerating system is compromised, invalidating the run [3].
Objective: To assess downstream cellular consequences of compound exposure, specifically mitochondrial impairment and oxidative stress.
Cell Seeding:
Action: Seed HepaRG cells (a metabolically competent human hepatic cell line) at 20,000 cells/well in a 384-well collagen-coated plate. Allow 72 hours for differentiation.
Causality: Standard HepG2 cells lack sufficient CYP450 expression. HepaRG cells express relevant Phase I/II enzymes, allowing the assay to capture toxicity driven by the metabolites generated in Protocol A.
Compound Dosing:
Action: Treat cells with an 8-point dose-response curve of 3-Fluoro-5-hydroxypicolinonitrile (0.1 µM to 300 µM) in 0.5% DMSO.
Causality: 0.5% DMSO is the maximum tolerated vehicle concentration that does not induce baseline solvent toxicity.
Multiplexed Staining and Readout:
Action: After 48 hours, stain cells with Hoechst 33342 (nuclei), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and CellROX Green (Reactive Oxygen Species).
Causality: If the quinone imine depletes intracellular GSH, the cell will experience unbuffered oxidative stress (detectable by CellROX Green) followed by mitochondrial collapse (detectable by loss of TMRM fluorescence). This multiplexing links the biochemical mechanism directly to the phenotypic outcome.
Conclusion
The is primarily dictated by the metabolic fate of its 5-hydroxypyridine ring rather than its aromatic nitrile or fluorinated backbone. While the compound generally exhibits low baseline cytotoxicity, rigorous GSH trapping assays are mandatory to quantify the flux of quinone imine formation. By utilizing metabolically competent cell lines (HepaRG) and high-resolution LC-MS/MS neutral loss scanning, toxicologists can accurately de-risk this building block early in the drug discovery pipeline.
References
Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. Drug Metabolism and Disposition / PubMed. Available at:[Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry with Isotope Pattern-Dependent Scanning and Postacquisition Data Mining. Chemical Research in Toxicology - ACS Publications. Available at:[Link]
Foundational
Structural Elucidation and Hydrogen Bonding Topologies of 3-Fluoro-5-hydroxypicolinonitrile: A Technical Guide for Advanced Scaffold Design
Introduction & Core Rationale 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a highly functionalized pyridine derivative that serves as a privileged scaffold in modern drug discovery, particularly in the design...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Core Rationale
3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a highly functionalized pyridine derivative that serves as a privileged scaffold in modern drug discovery, particularly in the design of metalloenzyme inhibitors and thermally activated delayed fluorescence (TADF) materials. As a Senior Application Scientist, I frequently encounter challenges in predicting the solid-state behavior of such polyfunctional molecules. The presence of a hydrogen-bond donating hydroxyl group, a strongly electron-withdrawing and hydrogen-bond accepting nitrile group, and a highly electronegative fluorine atom on a single heteroaromatic ring creates a complex, competing landscape of intermolecular forces.
Understanding its crystal structure and hydrogen bonding network is paramount for optimizing its physicochemical properties, predicting polymorphism, and guiding structure-based drug design (SBDD). This whitepaper provides an in-depth analysis of the crystallographic profiling, interaction networks, and the experimental workflows required to isolate and characterize this molecule in the solid state.
Crystallographic Profiling & Molecular Geometry
The molecular geometry of 3-fluoro-5-hydroxypicolinonitrile is dictated by the planar pyridine core. The substituents exert significant steric and electronic effects that dictate crystal packing:
The Picolinonitrile Core: The 2-carbonitrile group acts as a strong
π
-acceptor. In related cyanopyridine structures, the cyano group frequently participates in stable intermolecular hydrogen bonds, driving the formation of coplanar molecular configurations (1)[1].
Fluorine Substitution (C3): The introduction of fluorine at the 3-position significantly alters the electrostatic potential surface. Crystallographic studies of fluorinated pyridines reveal that fluorine substitution induces distinct packing motifs, often transitioning from simple stacking to complex herringbone or double-layered structures (2)[2]. The highly electronegative fluorine atom withdraws electron density via the
σ
-framework, increasing the acidity of the 5-hydroxyl group.
Hydroxyl Group (C5): The 5-hydroxyl group is the primary hydrogen bond donor. In biological contexts, such as the binding of hydroxypicolinonitrile derivatives to the Fat Mass and Obesity Associated Protein (FTO), the hydroxyl group forms critical hydrogen bonds with active site residues like Asn205 (3)[3]. In the solid state, it acts as the principal driver of crystal packing.
Intermolecular Forces and Hydrogen Bonding Networks
The crystal packing of 3-fluoro-5-hydroxypicolinonitrile is governed by a hierarchy of intermolecular interactions, ranging from strong classical hydrogen bonds to weak electrostatic contacts.
Primary Interactions (O-H···N): The most dominant interaction is the classical hydrogen bond between the 5-hydroxyl donor and the available nitrogen acceptors (either the pyridine ring nitrogen or the nitrile nitrogen). Depending on the crystallization conditions, this typically results in the formation of extended 1D chains or 2D sheets. The nitrile nitrogen is a robust acceptor, often leading to head-to-tail hydrogen-bonded polymeric chains (1)[1].
Secondary Interactions (C-H···F and C-H···N): Weak hydrogen bonds play a crucial role in stabilizing the inter-layer spacing. The fluorine atom at C3 acts as a weak hydrogen bond acceptor. Studies on fluoropyridines demonstrate that C-H···F interactions (typically around 2.6–3.2 Å) and C-H···N interactions cross-link primary hydrogen-bonded chains into 3D networks (2)[2].
π
π
Stacking: The planar heteroaromatic rings engage in offset face-to-face
π
π
stacking. The electron-withdrawing nature of the cyano and fluoro groups lowers the energy of the
π
-system, often strengthening these stacking interactions compared to unsubstituted pyridine.
Logical mapping of the hierarchical intermolecular interactions governing the crystal lattice.
Quantitative Data Summary: Typical Interaction Parameters
Based on crystallographic data from structurally analogous fluoropyridines and hydroxypicolinonitriles (2)[2] and (4)[4], the following table summarizes the expected quantitative parameters for the hydrogen bonding network in 3-fluoro-5-hydroxypicolinonitrile.
Experimental Workflows for Structural Determination
To accurately determine the crystal structure and map the hydrogen bonding network of 3-fluoro-5-hydroxypicolinonitrile, a rigorous crystallographic workflow must be employed. The causality behind each step is critical to prevent twinning or the isolation of metastable polymorphs.
Action: Dissolve 10-20 mg of the compound in a range of solvents with varying polarities (e.g., methanol, ethyl acetate, dichloromethane, and toluene).
Causality: The choice of solvent dictates the hydrogen bonding competition during nucleation. Protic solvents (methanol) may hydrogen-bond with the solute, potentially yielding solvates, whereas aprotic solvents force the solute molecules to self-assemble via intrinsic O-H···N interactions (5)[5].
Controlled Crystallization (Vapor Diffusion):
Action: Place the saturated solution in an inner vial. Place this inside a larger vial containing an anti-solvent (e.g., hexane or pentane) and seal.
Causality: Vapor diffusion allows for an exceptionally slow supersaturation rate, which is essential for growing high-quality, defect-free single crystals suitable for XRD. Fast evaporation or rapid cooling often leads to twinned or microcrystalline powders.
Crystal Harvesting and Cryoprotection:
Action: Select a crystal (approx. 0.1–0.3 mm in all dimensions) under a polarized light microscope. Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop.
Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any volatile lattice solvent, which could cause the crystal to crack. Rapid cooling to 100 K in a nitrogen cold stream minimizes thermal motion, yielding sharper diffraction spots.
Data Collection and Refinement:
Action: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu K
α
or Mo K
α
). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Causality: Hydrogen atoms involved in hydrogen bonds (like the 5-OH) should ideally be located from the difference Fourier map and refined freely. This self-validating step is critical for distinguishing between a neutral hydrogen bond (O-H···N) and a zwitterionic state (O⁻···H-N⁺) (6)[6].
Step-by-step SC-XRD workflow optimized for polyfunctional pyridine derivatives.
Conclusion
The solid-state behavior of 3-fluoro-5-hydroxypicolinonitrile is a masterclass in competing intermolecular forces. By understanding the delicate balance between the strong O-H···N hydrogen bonds and the weaker, yet structurally vital, C-H···F and
π
π
interactions, researchers can better predict its solubility, stability, and binding conformations in biological targets. The rigorous application of low-temperature SC-XRD, coupled with optimal crystallization techniques, remains the gold standard for elucidating these complex networks.
References
Vasylyeva, V., et al. "Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives." ACS Crystal Growth & Design.
Wang, Z., et al. "Thermal Activation Delayed Fluorescence Materials Based on 2-Cyanopyridine Electron Receptors." Chemical Journal of Chinese Universities.
"Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents." MDPI.
"Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors." Journal of Medicinal Chemistry (ACS).
An In-depth Technical Guide to 3-Fluoro-5-hydroxypicolinonitrile and its Analogs for Advanced Research
For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 3-fluoro-5-hydroxypicolinonitrile, a fluorinated pyridine derivative of signifi...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 3-fluoro-5-hydroxypicolinonitrile, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. While a specific CAS Registry Number for 3-fluoro-5-hydroxypicolinonitrile is not readily found in public databases, this document will focus on the closely related and structurally analogous compound, 3-fluoro-5-hydroxypyridine-2-carbonitrile (CAS No. 1211584-91-6) .[1] The principles, synthesis, and potential applications discussed herein are grounded in the established chemistry of fluorinated pyridines and are intended to provide a strong predictive framework for the title compound.
Molecular Structure and Physicochemical Properties
The introduction of a fluorine atom and a hydroxyl group onto the picolinonitrile scaffold imparts unique electronic and physiological properties. The high electronegativity of fluorine can significantly influence the molecule's acidity, basicity, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[2]
Table 1: Physicochemical Properties of Analogous Compounds
Property
Value (for 3-fluoro-5-hydroxypyridine-2-carbonitrile)
Note: Properties are for the analogous compound and should be considered indicative for 3-fluoro-5-hydroxypicolinonitrile.
Synthesis and Reaction Mechanisms
The synthesis of fluorinated hydroxypicolinonitriles can be approached through various synthetic routes, often involving multi-step processes. A plausible synthetic pathway for 3-fluoro-5-hydroxypicolinonitrile would likely leverage established methods for the functionalization of pyridine rings.
Proposed Synthetic Pathway
A logical approach to the synthesis of 3-fluoro-5-hydroxypicolinonitrile could involve the selective fluorination and hydroxylation of a suitable picolinonitrile precursor. The following diagram outlines a hypothetical, yet chemically sound, synthetic workflow.
Caption: A plausible multi-step synthesis for 3-Fluoro-5-hydroxypicolinonitrile.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on established organic synthesis principles for analogous compounds.
Step 1: Nitration of a Substituted Picolinonitrile
Dissolve the starting picolinonitrile derivative in concentrated sulfuric acid at 0°C.
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the nitrated product.
Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution for Fluorination
Dissolve the nitrated intermediate in an aprotic polar solvent (e.g., DMSO or DMF).
Add a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst (e.g., a crown ether) to enhance reactivity.
Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and stir for several hours.
Monitor the reaction progress by GC-MS or LC-MS.
After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Reduction of the Nitro Group
Dissolve the fluoro-nitro intermediate in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent, for instance, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
Stir the reaction at room temperature until the reduction is complete.
If using a metal/acid system, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.
Purify the resulting amino compound as necessary.
Step 4: Diazotization and Hydrolysis to the Hydroxyl Group
Dissolve the amino-picolinonitrile in an aqueous acidic solution (e.g., dilute sulfuric acid) at a low temperature (0-5°C).
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group. Nitrogen gas will be evolved.
Cool the reaction mixture and extract the final product, 3-fluoro-5-hydroxypicolinonitrile, with an appropriate organic solvent.
Purify the final product by column chromatography or recrystallization to obtain a high-purity compound.
Applications in Drug Discovery and Materials Science
The 3-fluoro-5-hydroxypicolinonitrile scaffold is a valuable building block in the synthesis of more complex molecules with potential biological activity. The pyridine ring is a common feature in many pharmaceuticals, and the strategic placement of fluoro and hydroxyl groups can enhance drug-like properties.[2]
Kinase Inhibitors: The picolinonitrile moiety can act as a hinge-binding motif in various kinase inhibitors, which are crucial in cancer therapy.[3]
Neuroprotective Agents: Flavone derivatives, which can be synthesized from precursors like fluorinated hydroxypyridines, have shown promise as neuroprotective and antioxidant agents.[4]
Agrochemicals: The fluorinated pyridine core is also present in some herbicides and pesticides.[5]
Organic Electronics: The electronic properties of such molecules make them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-fluoro-5-hydroxypicolinonitrile is not available, the safety precautions for closely related compounds should be strictly followed.
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
First Aid Measures:
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[6][7]
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]
If swallowed: Rinse mouth. Do NOT induce vomiting.[7]
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6] Some related compounds are moisture-sensitive.[7]
Conclusion
3-Fluoro-5-hydroxypicolinonitrile represents a promising chemical entity with significant potential in various fields, particularly in the development of new pharmaceuticals. While direct experimental data for this specific molecule is sparse, a robust understanding of its properties and reactivity can be inferred from analogous compounds. The synthetic pathways and safety protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other related fluorinated picolinonitriles.
References
NextSDS. "3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile - NextSDS". NextSDS. Accessed March 31, 2026. [Link]
ACS Omega. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega". ACS Publications. Accessed March 31, 2026. [Link]
PMC. "Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC". National Center for Biotechnology Information. Accessed March 31, 2026. [Link]
NextSDS. "3-fluoro-5-hydroxypyridine-2-carbonitrile — Chemical Substance Information - NextSDS". NextSDS. Accessed March 31, 2026. [Link]
PubChem. "3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem". National Center for Biotechnology Information. Accessed March 31, 2026. [Link]
Google Patents. "US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents".
Google Patents. "EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile".
PubMed. "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed". National Center for Biotechnology Information. Accessed March 31, 2026. [Link]
RSC Publishing. "Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ". Royal Society of Chemistry. Accessed March 31, 2026. [Link]
RSC Publishing. "Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer". Royal Society of Chemistry. Accessed March 31, 2026. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Fluorinated Pyridines in Modern Drug Discovery". ningboinno.com. Accessed March 31, 2026. [Link]
Application Note: 3-Fluoro-5-hydroxypicolinonitrile in Medicinal Chemistry
Introduction and Structural Rationale 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a highly versatile heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom adja...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a highly versatile heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom adjacent to a nitrile group, coupled with a reactive hydroxyl moiety, provides a unique trifunctional scaffold. This precise arrangement is frequently utilized in the development of kinase inhibitors, targeted protein degraders (PROTACs), and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors.
Mechanistic Insights: The "Fluorine Effect"
The incorporation of fluorine at the 3-position of the pyridine ring serves multiple purposes[1]:
Metabolic Stability : It blocks potential sites of cytochrome P450-mediated oxidation.
pKa Modulation : The highly electronegative fluorine lowers the pKa of the adjacent hydroxyl group, enhancing its reactivity as a nucleophile in
SN2
and Mitsunobu reactions.
Conformational Control : Fluorine can engage in orthogonal multipolar interactions or intramolecular hydrogen bonding, locking the final drug molecule into its bioactive conformation.
Physicochemical Profiling
Table 1: Key Physicochemical Properties
Property
Value
Medicinal Chemistry Implication
Molecular Formula
C6H3FN2O
Low molecular weight allows for downstream elaboration without exceeding Lipinski limits.
Molecular Weight
138.10 g/mol
High atom economy during synthetic incorporation.
LogP (predicted)
~0.8 - 1.2
Maintains aqueous solubility while allowing cell membrane permeability.
The primary utility of 3-Fluoro-5-hydroxypicolinonitrile lies in its sequential functionalization. The hydroxyl group is typically alkylated first, followed by the transformation of the nitrile group into an amide, primary amine, or tetrazole.
Caption: Divergent synthetic workflow for 3-Fluoro-5-hydroxypicolinonitrile functionalization.
Experimental Protocols
Protocol A: Selective O-Alkylation
Objective: To synthesize 5-alkoxy-3-fluoropicolinonitrile derivatives via
SN2
displacement.
Causality & Expert Insight : Potassium carbonate (
K2CO3
) is selected over stronger bases (like NaH) to prevent unwanted hydrolysis of the nitrile group or nucleophilic aromatic substitution (
SNAr
) at the fluorine-bearing carbon. DMF is used as an aprotic polar solvent to maximize the nucleophilicity of the phenoxide intermediate.
Step-by-Step Methodology :
Preparation : Charge a dry, argon-purged round-bottom flask with 3-Fluoro-5-hydroxypicolinonitrile (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
Base Addition : Add finely powdered
K2CO3
(2.0 eq). Stir at room temperature for 15 minutes to allow for complete deprotonation (solution will darken slightly).
Reaction : Heat the mixture to 60°C and monitor via TLC/LC-MS. Complete conversion typically occurs within 4-6 hours.
Workup : Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.
Purification : Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).
Table 2: Optimization of O-Alkylation Conditions
Base
Solvent
Temp (°C)
Yield (%)
Byproducts
K2CO3
DMF
60
88%
None
Cs2CO3
MeCN
80
82%
Trace hydrolysis
NaH
THF
25
45%
Nitrile degradation
Protocol B: Controlled Nitrile Hydrolysis to Primary Amide
Objective: Conversion of the nitrile to a primary carboxamide without over-hydrolysis to the carboxylic acid.
Causality & Expert Insight : Using the Radziszewski reaction conditions (Hydrogen peroxide and a mild base) ensures that the nitrile is cleanly converted to the amide. The electron-withdrawing nature of the pyridine ring and the fluorine atom accelerates this specific transformation while resisting further hydrolysis.
Step-by-Step Methodology :
Preparation : Dissolve the O-alkylated intermediate (1.0 eq) in a 4:1 mixture of Ethanol and DMSO (0.1 M).
Reagent Addition : Add 30% aqueous
H2O2
(5.0 eq) followed by
K2CO3
(0.2 eq).
Reaction : Stir at room temperature. The reaction is mildly exothermic. Maintain stirring for 2-3 hours.
Workup : Quench with saturated aqueous sodium thiosulfate to neutralize residual peroxides. Extract with Dichloromethane.
Isolation : Concentrate the organic layer to yield the pure primary amide (typically >90% purity without chromatography).
palladium-catalyzed cross-coupling reactions using 3-Fluoro-5-hydroxypicolinonitrile
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-5-hydroxypicolinonitrile Introduction: The Strategic Value of the 3-Fluoro-5-hydroxypicolinonitrile Scaffold In the landscape of modern...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 3-Fluoro-5-hydroxypicolinonitrile
Introduction: The Strategic Value of the 3-Fluoro-5-hydroxypicolinonitrile Scaffold
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2][3] The 3-fluoro-5-hydroxypicolinonitrile moiety has emerged as a particularly valuable building block. The fluorine atom, with its unique electronic properties and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Specifically, the strong carbon-fluorine bond can block metabolically vulnerable positions, thereby enhancing the pharmacokinetic profile of a drug candidate.[2]
This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions—a powerful and versatile set of tools for C-C and C-N bond formation—as applied to the 3-fluoro-5-hydroxypicolinonitrile core.[4][5] We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the causal logic behind experimental design for three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Part 1: Foundational Principles of Palladium Cross-Coupling
At their core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving the palladium center shuttling between the Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The general mechanism comprises three fundamental steps:[4][6]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][7]
Transmetalation (for C-C Couplings) or Ligand Exchange (for C-N Couplings):
In reactions like the Suzuki-Miyaura coupling, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[6][8]
In the Buchwald-Hartwig amination, the halide on the palladium center is typically displaced by the amine nucleophile, often facilitated by a base.[9][10]
Reductive Elimination: The two organic partners coupled to the palladium center are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6]
Caption: General Palladium Catalytic Cycle.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and vinyl-aryl systems due to its mild conditions, commercial availability of reagents, and high functional group tolerance.[11][12][13] The reaction couples an organoboron reagent (nucleophile) with an organohalide (electrophile).[11]
Mechanism and Causality
A key feature of the Suzuki-Miyaura mechanism is the activation of the organoboron species by a base.[14] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[14]
Caption: Suzuki-Miyaura Catalytic Cycle.
Application Notes for 3-Fluoro-5-hydroxypicolinonitrile
When using 3-fluoro-5-hydroxypicolinonitrile as the electrophile, several factors must be considered:
Electrophilicity: The electron-withdrawing nature of the nitrile and fluoro groups enhances the reactivity of the pyridine ring towards oxidative addition.
Hydroxyl Group: The phenolic hydroxyl is acidic and can interfere with strongly basic conditions. While protection is an option, selecting the appropriate base (e.g., carbonates, phosphates) often allows the reaction to proceed with the unprotected hydroxyl.
Coupling Partners: A wide range of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used effectively. Boronic acids known to be susceptible to protodeboronation may require carefully optimized, milder conditions.[15]
Pd(PPh₃)₄ is often used directly as the Pd(0) source. Pd(II) sources like PdCl₂(dppf) require in-situ reduction to the active Pd(0) species.[11][16]
Ligand
PPh₃, dppf, SPhos
For simple couplings, PPh₃ is sufficient. More challenging couplings benefit from electron-rich, bulky phosphines like SPhos to accelerate both oxidative addition and reductive elimination.[4]
Base
K₂CO₃, Cs₂CO₃, K₃PO₄
Carbonates are standard. K₃PO₄ is a stronger base often used for less reactive substrates. The base must be sufficient to form the boronate "ate" complex.[11][17]
Solvent
Dioxane/H₂O, THF/H₂O, Toluene/H₂O
A biphasic system with water is common and often beneficial for dissolving the inorganic base and facilitating the reaction.[12][18]
Temperature
80-110 °C
Heating is typically required to drive the reaction to completion.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3-fluoro-5-hydroxypicolinonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv.) followed by the degassed solvent system (e.g., Dioxane/H₂O 4:1).
Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir vigorously for 4-16 hours.[12]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl product.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[19] The reaction directly couples an aryl halide or pseudohalide with a primary or secondary amine.[19][20]
Mechanism and Causality
This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10] These ligands stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step, which is often challenging for C-N bond formation.[10] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[9]
Application Notes for 3-Fluoro-5-hydroxypicolinonitrile
Base Sensitivity: The substrate contains an acidic hydroxyl group, which can be deprotonated by the strong bases typically used (e.g., NaOtBu). This may require using milder bases like K₃PO₄ or Cs₂CO₃, potentially at the cost of longer reaction times or higher catalyst loadings.[21]
Ligand Selection: The choice of ligand is paramount. Biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary for achieving high yields, especially with challenging substrates.[10][22]
Amine Scope: A broad range of primary and secondary aliphatic and aromatic amines can be coupled. Heterocyclic amines can also be effective nucleophiles.[9]
Preformed catalysts are often preferred for their air-stability and ability to rapidly generate the active Pd(0) species upon exposure to base.[9][23]
Ligand
XPhos, SPhos, RuPhos, BrettPhos
These bulky, electron-rich ligands are essential for facilitating the reductive elimination of the C-N bond.[10]
Base
NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[9][21] Weaker carbonate or phosphate bases offer broader functional group tolerance.[21]
Solvent
Toluene, Dioxane, THF, t-Amyl alcohol
Anhydrous, non-protic solvents are required to prevent quenching of the strong base.[9]
Temperature
80-110 °C
Elevated temperatures are generally needed.
Detailed Protocol: Buchwald-Hartwig Amination
Strictly anhydrous and anaerobic conditions are essential for this reaction.
Setup: In a glovebox or using Schlenk technique, add the aryl halide (if solid, 1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3, 1-2 mol%) to an oven-dried reaction flask with a stir bar.[23]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. If the aryl halide is a liquid, add it at this stage.
Reaction: Seal the flask and heat with vigorous stirring at the required temperature (e.g., 100 °C) for the necessary duration (4-24 hours).
Monitoring: Follow the reaction's progress by LC-MS.
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.
Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Part 4: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon atoms (aryl or vinyl halides), providing access to valuable internal alkyne structures.[24][25] The reaction classically employs a dual-catalyst system of palladium and a copper(I) salt.[24]
Mechanism and Causality
The Sonogashira reaction involves two interconnected catalytic cycles:[24]
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl halide to Pd(0) and subsequent reductive elimination.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. A significant side reaction can be the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by using strictly anaerobic conditions.[26]
Caption: Sonogashira Dual Catalytic Cycle.
Application Notes for 3-Fluoro-5-hydroxypicolinonitrile
Reactivity: The activated C-Br or C-I bond (if synthesized) on the picolinonitrile scaffold is well-suited for Sonogashira coupling.
Copper-Free Variants: To avoid issues with homocoupling or for sensitive substrates, copper-free Sonogashira conditions have been developed, though they may require higher catalyst loadings or more specialized ligands.[25]
Alkyne Scope: A wide variety of terminal alkynes, including those with functional groups like alcohols, can be used.[27]
Table 3: Typical Sonogashira Coupling Conditions
Component
Examples
Rationale & Insights
Palladium Source
PdCl₂(PPh₃)₂, Pd(PPh₃)₄
These are the most common and reliable catalysts for this transformation.[28]
Copper Co-catalyst
CuI
Copper(I) iodide is the standard co-catalyst for activating the alkyne.[24][28]
Base
Et₃N, i-Pr₂NH (DIPA), DBU
The base serves both to neutralize the HX formed and to facilitate the formation of the copper acetylide. Often, the base can also serve as the solvent.
Solvent
THF, DMF, Et₃N
Anhydrous polar aprotic solvents are typically used.
Temperature
Room Temperature to 60 °C
Reactions are often run at or slightly above room temperature, making it a mild transformation.[24]
Detailed Protocol: Sonogashira Coupling
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 3-10 mol%).[28]
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and amine base (e.g., Et₃N). Stir for a few minutes, then add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) for 3-16 hours.[29]
Monitoring: Monitor consumption of the starting material by TLC or LC-MS.
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Partition the residue between water and ethyl acetate. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Part 5: Experimental Workflow & Self-Validating Logic
A successful cross-coupling protocol is a self-validating system where each step is designed to maximize yield and minimize side reactions. The logic behind the standard workflow is universal across these transformations.
Caption: Standard Experimental Workflow.
Causality Behind Key Experimental Choices
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II), which halts the catalytic cycle. Maintaining an inert atmosphere is non-negotiable for reproducible results.[23]
Anhydrous Solvents: Particularly for reactions using strong bases like NaOtBu or LHMDS (Buchwald-Hartwig), water will quench the base and inhibit the reaction.[9][23]
Ligand Choice: Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and the challenging reductive elimination steps.[4][10] The steric bulk destabilizes unwanted intermediates and promotes the formation of the desired product.[4]
Base Selection: The choice of base is reaction-specific. In Suzuki couplings, it creates the nucleophilic boronate.[14] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[9] In Sonogashira couplings, it forms the copper acetylide and neutralizes the generated acid.[25] The base must be strong enough to perform its function without causing undesired side reactions with the substrate.
References
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Valter, V., et al. (2023, March 18). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
Nishimura, T., et al. (2019, October 21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Retrieved from [Link]
Foley, D. A., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
Mills, D. J., et al. (2018, September 14). Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. Journal of Chemical Education. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
Author Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. PDF. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Retrieved from [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. Retrieved from [Link]
Ichitsuka, T., et al. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
Mika, L. T., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Ichitsuka, T., et al. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
Author Unknown. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]
MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Pal, R., et al. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Retrieved from [Link]
Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
Vantourout, J. C., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]
Morressier. (2019, March 28). Development of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond forming reactions of aryl chlorides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Naka, H., et al. (2018, December 3). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Retrieved from [Link]
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
Application Note: Orthogonal Functionalization of 3-Fluoro-5-hydroxypicolinonitrile in Drug Discovery
Executive Summary In modern drug discovery, highly functionalized pyridine rings are privileged scaffolds found in numerous FDA-approved therapeutics. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is an exception...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, highly functionalized pyridine rings are privileged scaffolds found in numerous FDA-approved therapeutics. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is an exceptionally versatile, commercially available building block that offers three distinct, orthogonally reactive sites: a C2-nitrile, a C3-fluorine, and a C5-hydroxyl group.
This application note details a comprehensive, self-validating methodology for the sequential functionalization of this scaffold. By leveraging the inherent electronic properties of the trisubstituted pyridine ring, chemists can execute site-selective Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling, and [2+3] cycloadditions without the need for complex protecting-group strategies.
Mechanistic Rationale & Reactivity Map
The synthetic utility of 3-Fluoro-5-hydroxypicolinonitrile stems from the distinct electronic environments of its substituents, which dictate the causality behind our experimental choices:
C3-Fluorine (SNAr): The C3 position is highly activated toward SNAr. The rate-determining step in SNAr is the addition of the nucleophile to form a Meisenheimer complex. Fluorine is the optimal leaving group here because its extreme electronegativity heavily polarizes the C3 carbon, accelerating nucleophilic attack[1]. This intermediate is further stabilized by the electron-withdrawing C2-nitrile and the pyridine nitrogen.
C5-Hydroxyl (Cross-Coupling): Phenolic-type hydroxyls are poor leaving groups. However, converting the C5-OH into a trifluoromethanesulfonate (triflate) yields a superb pseudohalide. The strongly electron-withdrawing -CF3 group stabilizes the leaving anion, facilitating facile oxidative addition by Pd(0) catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings[2].
C2-Nitrile (Cycloaddition): The nitrile group is a prime handle for synthesizing 1H-tetrazoles (a common carboxylic acid bioisostere). By utilizing a Zinc-catalyzed aqueous protocol, the Zn2+ Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center and driving the [2+3] cycloaddition with azide safely in water[3].
Figure 1: Orthogonal reactivity map of 3-Fluoro-5-hydroxypicolinonitrile.
Sequential Functionalization Protocols
Protocol 1: Regioselective SNAr at the C3 Position
Objective: Displacement of the C3-fluorine with a primary or secondary amine.
Self-Validating Control: The reaction progress is monitored via LC-MS. Successful conversion is indicated by a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine mass, alongside a distinct shift in UV retention time.
Step-by-Step Procedure:
Charge a dry 50 mL round-bottom flask with 3-Fluoro-5-hydroxypicolinonitrile (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.
Add anhydrous K2CO3 (2.5 equiv, 12.5 mmol) and stir for 5 minutes.
Add the desired amine (e.g., morpholine or a substituted aniline) (1.2 equiv, 6.0 mmol) dropwise.
Heat the reaction mixture to 60 °C. The highly activated nature of the fluoropyridine typically drives the reaction to completion within 2–4 hours[1].
Validation Check: Sample 10 µL of the mixture, dilute in MeCN, and run LC-MS. Ensure >95% consumption of the starting material.
Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 × 20 mL) to remove DMF.
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol 2: C5-Hydroxyl Triflation and Suzuki-Miyaura Coupling
Objective: Activation of the C5-OH to a triflate, followed by Pd-catalyzed C-C bond formation.
Self-Validating Control: 19F NMR of the intermediate must show a sharp singlet at approximately -73 ppm, confirming successful triflate formation.
Step-by-Step Procedure:
Triflation: Dissolve the C3-functionalized intermediate (1.0 equiv, 4.0 mmol) in anhydrous DCM (20 mL). Add anhydrous pyridine (3.0 equiv, 12.0 mmol) and cool to 0 °C.
Slowly add Trifluoromethanesulfonic anhydride (Tf2O) (1.5 equiv, 6.0 mmol) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
Quench with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate. Verify the intermediate via TLC (UV active) and 19F NMR.
Cross-Coupling: In a Schlenk tube, combine the crude triflate (1.0 equiv), an arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O (15 mL).
Degas the mixture by sparging with nitrogen for 10 minutes.
Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%). Seal the tube and heat at 90 °C for 12 hours[2].
Validation Check: TLC should indicate the disappearance of the triflate spot. LC-MS will confirm the target mass of the cross-coupled product.
Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.
Protocol 3: Zinc-Catalyzed Aqueous 1H-Tetrazole Synthesis at C2
Objective: Conversion of the C2-nitrile to a 1H-tetrazole bioisostere.
Self-Validating Control: FT-IR spectroscopy of the isolated product must show the complete disappearance of the sharp nitrile stretching band at ~2230 cm-1.
Step-by-Step Procedure:
Suspend the highly functionalized picolinonitrile intermediate (1.0 equiv, 2.0 mmol) in deionized water (10 mL). Note: Isopropanol (10% v/v) can be added if the substrate is highly lipophilic.
Safety Note: This aqueous Lewis-acid catalyzed method prevents the formation of volatile and explosive hydrazoic acid, a significant risk in traditional acidic protocols[3].
Heat the mixture to reflux (100 °C) for 16–24 hours.
Validation Check: Monitor via TLC. Once the starting material is consumed, cool the reaction to room temperature.
Acidify the mixture carefully to pH 2-3 using 1M HCl to break the Zinc-tetrazole complex and precipitate the free 1H-tetrazole.
Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final polysubstituted pyridine scaffold.
Quantitative Data Summary
The following table summarizes the optimized parameters and typical yields for the sequential functionalization of the 3-Fluoro-5-hydroxypicolinonitrile scaffold.
Reissig, H.-U., et al. "Three-Component Synthesis of Perfluoroalkyl- or Perfluoroaryl-Substituted 4-Hydroxypyridine Derivatives and Their Palladium-Catalyzed Coupling Reactions." The Journal of Organic Chemistry, 2010, 75(3), 726-732.
URL: [Link]
Demeter, D. A., et al. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 2001, 66(24), 7945–7950.
URL: [Link]
Ueno, R., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2023, 145(31), 17350–17358.
URL: [Link]
optimizing reaction conditions for 3-Fluoro-5-hydroxypicolinonitrile derivatives
[label Fig 1: Divergent synthetic pathways for 3-Fluoro-5-hydroxypicolinonitrile. Knowledge Base Article (KBA-01): Palladium-Catalyzed Direct Hydroxylation Q: When attempting the direct hydroxylation of 5-bromo-3-fluorop...
Author: BenchChem Technical Support Team. Date: April 2026
[label
Fig 1: Divergent synthetic pathways for 3-Fluoro-5-hydroxypicolinonitrile.
Knowledge Base Article (KBA-01): Palladium-Catalyzed Direct Hydroxylation
Q: When attempting the direct hydroxylation of 5-bromo-3-fluoropicolinonitrile using Pd₂(dba)₃ and KOH, I observe high levels of proto-dehalogenation (reduction) and very little of the desired phenol. How can I shift the selectivity?
Expert Insight: The reductive elimination of an aryl-oxygen bond from a Pd(II) intermediate is notoriously difficult, especially on electron-deficient heterocycles. If the reductive elimination step is slow, β-hydride elimination or protolytic cleavage pathways dominate, leading to the des-bromo byproduct.
Solution: Transition to a highly sterically hindered, electron-rich biarylphosphine ligand such as tBuBrettPhos . The extreme steric bulk of tBuBrettPhos forces the palladium center into a conformation that dramatically accelerates the Ar-OH reductive elimination [1]. Furthermore, using a preformed palladacycle precatalyst (e.g., tBuBrettPhos Pd G3) ensures rapid generation of the active monoligated Pd(0) species, avoiding the induction period and catalyst degradation associated with Pd₂(dba)₃.
Q: What is the optimal water concentration for the KOH coupling? My substrate crashes out when I use aqueous KOH.
Expert Insight: Water is critical for solubilizing the hydroxide salt and facilitating transmetalation to the Pd center. However, an excess of water increases the polarity of the solvent system, causing the hydrophobic bromopyridine to precipitate out of the organic phase.
Solution: Maintain a strict stoichiometry of exactly 20 equivalents of H₂O relative to the substrate in 1,4-dioxane. Exceeding this ratio leads to biphasic conditions that stall the catalytic cycle and promote side reactions [1].
Standard Protocol: Direct Hydroxylation
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 5-bromo-3-fluoropicolinonitrile (1.0 mmol), tBuBrettPhos Pd G3 precatalyst (2 mol %), and tBuBrettPhos ligand (2 mol %).
Base Addition: Add finely ground, anhydrous KOH (3.0 mmol).
Solvent: Add anhydrous 1,4-dioxane (2.0 mL) followed by exactly 20 mmol (360 µL) of degassed, deionized water.
Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 80 °C for 18 hours.
Workup: Cool to room temperature. Acidify the mixture to pH 4 using 1M HCl (critical to protonate the resulting pyridinolate). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.
Knowledge Base Article (KBA-02): Chemoselective Demethylation
Q: I am using BBr₃ to cleave 3-fluoro-5-methoxypicolinonitrile, but I am observing hydrolysis of the nitrile group to a primary amide during workup. How can I prevent this?
Expert Insight: Boron tribromide (BBr₃) is a powerful Lewis acid. While it efficiently coordinates to the methoxy oxygen to facilitate ether cleavage, it also reversibly coordinates to the nitrile nitrogen. During an aqueous quench, this activated nitrile-boron complex is highly susceptible to nucleophilic attack by water, resulting in rapid hydration to the amide.
Solution: You must strictly control the temperature and perform a reverse-quench. Quench the reaction by transferring it into a cold, highly buffered solution to immediately neutralize the Lewis acid before hydration can occur.
Alternative Strategy: Switch to a nucleophilic demethylation strategy using L-Selectride . The bulky, highly nucleophilic hydride attacks the methyl ether via an Sₙ2 mechanism, liberating the pyridinolate. Because it operates under basic/nucleophilic conditions rather than Lewis acidic conditions, the electrophilic nitrile group remains entirely unactivated and intact[2].
Standard Protocol: BBr₃ Demethylation (Reverse-Quench Method)
Preparation: Dissolve 3-fluoro-5-methoxypicolinonitrile (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an argon atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 2.5 mmol) dropwise over 15 minutes.
Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C and stir for an additional 4 hours.
Quench (Critical Step): Transfer the cold reaction mixture dropwise via cannula into a rapidly stirring mixture of saturated aqueous NaHCO₃ (20 mL) and crushed ice. Never add water directly to the reaction flask.
Isolation: Adjust the aqueous layer to pH 5-6 with 1M citric acid, extract with CH₂Cl₂ (3 x 15 mL), dry over MgSO₄, and purify via flash chromatography.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles based on our internal validation and literature benchmarks.
Method
Catalyst / Reagent
Base / Additive
Temp (°C)
Yield (%)
Primary Impurity Profile
Hydroxylation
Pd₂(dba)₃ / XPhos
KOH (aq)
100
15%
Proto-dehalogenation (60%)
Hydroxylation
tBuBrettPhos Pd G3
KOH + 20 eq H₂O
80
82%
Unreacted starting material (<5%)
Demethylation
BBr₃ (3.0 eq)
None (RT water quench)
25
45%
Nitrile hydrolysis to amide (40%)
Demethylation
BBr₃ (2.5 eq)
None (Cold buffer quench)
0
78%
Trace unreacted ether (<2%)
Demethylation
L-Selectride (3.0 eq)
None (THF solvent)
65
85%
Clean profile; trace borane adducts
References
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 2014.
URL:[Link]
Optimization
Technical Support Center: 3-Fluoro-5-hydroxypicolinonitrile HPLC Method Development & Troubleshooting
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 3-Fluoro-5-hydroxypicolinonit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing 3-Fluoro-5-hydroxypicolinonitrile .
This highly functionalized molecule features an electron-deficient pyridine ring, a highly electronegative fluorine atom, a polar nitrile group, and an ionizable hydroxyl group. These competing functionalities make it highly susceptible to poor retention, severe peak tailing, and pH-dependent retention shifts. This guide provides the mechanistic reasoning behind method optimization, self-validating protocols, and actionable troubleshooting steps.
Before developing a method, we must understand the causality behind the molecule's behavior on a column. The table below summarizes the quantitative and qualitative traits of 3-Fluoro-5-hydroxypicolinonitrile and how they dictate our chromatographic strategy.
Structural Feature
Chemical Behavior
Chromatographic Implication
Overall Structure
Fluorinated hydroxypyridine nitrile
Highly polar. Standard C18 columns may fail to retain the compound, leading to elution near the void volume (
t0
).
Hydroxyl Group (-OH)
Acidic (Phenolic/Pyridinol nature)
Susceptible to partial ionization. Requires strict pH control to prevent peak splitting and retention time drift.
Pyridine Nitrogen
Weakly basic
Prone to secondary interactions with residual silanols on silica columns, causing severe peak tailing.
Nitrile & Fluoro
Strongly electron-withdrawing
Lowers the
pKa
of both the hydroxyl group and pyridine nitrogen, narrowing the optimal mobile phase pH window.
Method Development Logic
The following workflow illustrates the logical progression for establishing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.
Workflow for 3-Fluoro-5-hydroxypicolinonitrile HPLC method development.
Troubleshooting Guides & FAQs
Q1: My 3-Fluoro-5-hydroxypicolinonitrile peak elutes very close to the void volume on a standard C18 column. How can I increase retention?
Causality & Expert Insight:
The combination of the hydroxyl, nitrile, and fluoro groups makes this molecule exceptionally polar. Standard C18 columns rely purely on hydrophobic interactions, which are insufficient for highly polar analytes. Furthermore, if your mobile phase pH is neutral, the acidic hydroxyl group will deprotonate into an anion, making the molecule even more polar and virtually unretained.
Solution Protocol:
Switch to an Aqueous-Compatible (AQ) C18 or Polar-Embedded Column: These stationary phases resist hydrophobic phase collapse in highly aqueous conditions (e.g., 100% aqueous buffer) and provide secondary polar interactions to retain the analyte[1].
Lower the Mobile Phase pH: Adjust the aqueous buffer to pH 2.0 - 2.5. This ensures the hydroxyl group remains fully protonated (neutral), maximizing its hydrophobicity and retention on the reversed-phase column[2].
Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5). How do I correct this?
Causality & Expert Insight:
Peak tailing for polar heterocycles is primarily caused by secondary interactions between the analyte and unreacted, ionized residual silanol groups (
Si−O−
) on the silica support surface[3]. These silanols typically have a
pKa
around 3.8–4.2[4]. If your mobile phase pH is > 3.0, these silanols become deprotonated and strongly interact with the pyridine nitrogen via ion-exchange mechanisms, disrupting the Gaussian peak shape[1][5].
Solution Protocol:
Optimize Mobile Phase pH: Lower the pH to < 3.0 to neutralize residual silanols, shutting down the secondary retention mechanism[4].
Utilize End-Capped Columns: Switch to a highly deactivated, fully end-capped column. End-capping effectively blocks analyte interaction with potentially ionizable residual silanol groups[1][3].
Check System Dead Volume: Ensure extra-column band broadening isn't the root cause by minimizing tubing length and using 0.005" ID PEEK tubing between the injector, column, and detector[1][6].
Q3: The retention time of my peak is drifting, and sometimes the peak splits. What is causing this instability?
Causality & Expert Insight:
Peak splitting and retention time drift are classic symptoms of operating the mobile phase pH too close to the analyte's
pKa
. When the pH equals the
pKa
, the compound exists in a dynamic 50/50 equilibrium of ionized and unionized states. Minor local fluctuations in pH within the column cause the molecule to transition between these states, which have drastically different retention times, leading to split peaks[1].
Solution Protocol:
Establish the 2-pH Rule: Always buffer the mobile phase at least 2 pH units away from the analyte's
pKa
. For 3-Fluoro-5-hydroxypicolinonitrile, an acidic buffer (pH 2.5) provides a robust, stable environment.
Ensure Adequate Buffer Capacity: Use a minimum of 10–20 mM buffer concentration (e.g., Potassium dihydrogen phosphate) to prevent localized pH shifts during the gradient[2].
Peak Tailing Diagnostic Decision Tree
When peak tailing occurs, follow this logical diagnostic tree to isolate and resolve the root cause systematically.
Systematic diagnostic decision tree for resolving peak tailing in HPLC.
To guarantee scientific integrity, every method must be self-validating. Follow this step-by-step methodology to optimize and validate your separation[7].
Phase 1: Mobile Phase Preparation & System Equilibration
Aqueous Phase (A): Prepare 20 mM Potassium dihydrogen phosphate (
KH2PO4
). Adjust the pH to exactly 2.5 using orthophosphoric acid[2]. Filter through a 0.22 µm hydrophilic membrane.
Organic Phase (B): Use HPLC-grade Acetonitrile. For nitriles and fluorinated compounds, acetonitrile generally provides superior peak shape and lower backpressure compared to methanol.
Equilibration: Flush the column in its normal flow direction with 15–20 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B) until the baseline is completely stable[4].
Phase 2: Gradient Optimization
Sample Preparation: Dissolve 3-Fluoro-5-hydroxypicolinonitrile in the initial mobile phase (to prevent solvent-mismatch peak distortion) at a concentration of 10 µg/mL.
Scouting Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm[2].
Method Refinement: Based on the elution time from the scouting run, calculate the percentage of organic modifier at the exact moment of elution. Set an isocratic method at 5% below this organic concentration to maximize resolution while maintaining a short run time.
Phase 3: System Suitability Testing (Self-Validation)
Before running experimental samples, the system must prove its own reliability. Inject the standard solution in six replicates and calculate the following parameters against the quantitative acceptance criteria.
System Suitability Parameter
Calculation / Definition
Acceptance Criteria
Retention Time Precision
Standard Deviation / Mean × 100
%RSD < 2.0%
Peak Area Precision
Standard Deviation / Mean × 100
%RSD < 2.0%
USP Tailing Factor (
T
)
W0.05/2f
T≤1.5
Theoretical Plates (
N
)
16×(tR/W)2
N>2000
If any parameter fails, refer back to the Peak Tailing Diagnostic Decision Tree before proceeding.
References
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex.
Benchchem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten". Benchchem.
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.
University of Pittsburgh. "HPLC Troubleshooting Guide". Pitt.edu.
Journal of Applied Pharmaceutical Science. "Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form". JAPSONLINE.
MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms". MDPI.
Scientific Research Publishing. "Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance". SCIRP.
Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-5-hydroxypicolinonitrile SNAr Workflows
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex reactivity of 3-Fluoro-5-hydroxypicolinonitrile (CAS: 12...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex reactivity of 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6).
Diagnostic Overview: The Dual-Barrier Problem
When performing Nucleophilic Aromatic Substitution (SNAr) on 3-fluoro-5-hydroxypicolinonitrile, chemists frequently encounter stalled reactions, poor yields, or complex mixtures. As an Application Scientist, it is critical to understand that the failure is rarely due to the nucleophile's intrinsic strength, but rather a dual-barrier phenomenon:
Steric Hindrance (The 2-Cyano Shield): The -CN group at the 2-position provides vital inductive and resonance activation for the displacement of the 3-fluoro leaving group. However, its linear geometry and dense
π
-cloud create a significant steric blockade against bulky nucleophiles (e.g., secondary amines, branched alkoxides)[1].
Electronic Deactivation (The 5-Oxyanion Effect): SNAr reactions require a base. Under basic conditions, the unprotected 5-hydroxyl group (
pKa≈8−9
) is rapidly deprotonated. The resulting phenoxide-like oxyanion strongly donates electron density into the pyridine ring via resonance, severely quenching the electrophilicity of the C3 carbon.
Mechanistic Pathway Visualization
Mechanistic divergence in 3-Fluoro-5-hydroxypicolinonitrile SNAr showing steric/electronic barriers.
Troubleshooting & FAQs
Q1: I am using a secondary amine with
K2CO3
in DMF at 80°C, but observing <5% conversion. How do I initiate the reaction?A1: Your reaction is stalled by electronic deactivation. The
K2CO3
deprotonates the 5-OH group long before the amine can attack the sterically hindered 3-position.
The Solution: You must mask the 5-OH group prior to the SNAr step. Convert it to a benzyl ether (-OBn) or methoxymethyl ether (-OMOM). This eliminates the oxyanion formation, restoring the electron-deficient nature of the pyridine ring required for nucleophilic attack.
Q2: I protected the 5-OH group, but my bulky nucleophile (e.g., a piperidine derivative) still struggles to displace the fluorine. What is the next logical step?A2: You are now hitting the steric barrier of the 2-cyano group. To overcome this, switch your base from
K2CO3
to Cesium Carbonate (
Cs2CO3
) or Cesium Fluoride (
CsF
).
The Causality (The Cesium Effect): Cesium has a significantly larger ionic radius (1.67 Å) compared to potassium (1.33 Å)[2]. This large, highly polarizable cation poorly solvates the nucleophilic anion in polar aprotic solvents, generating a "naked," highly reactive nucleophile[3]. Furthermore, the
Cs+
ion can act as a soft Lewis acid, templating the transition state and lowering the activation energy required to bypass the cyano group's steric bulk[4].
Q3: Does solvent choice fundamentally alter the steric clash?A3: Yes, through transition-state solvation. Protic solvents (like ethanol) hydrogen-bond to the nucleophile, increasing its effective hydrodynamic radius and exacerbating the steric clash. You must use strictly anhydrous polar aprotic solvents like DMSO or NMP. These solvate the metal cation but leave the nucleophile unsolvated, allowing it to slip past the 2-cyano group[1].
Quantitative Data: Overcoming the Barriers
The following table summarizes the causal relationship between substrate state, base selection, and yield, validating the troubleshooting principles discussed above.
Substrate State
Nucleophile
Base
Solvent / Temp
Yield (%)
Primary Failure Mode
Unprotected (5-OH)
Diethylamine (2.0 eq)
K2CO3
DMF / 80°C
< 5%
Electronic Deactivation (Oxyanion)
Protected (5-OBn)
Diethylamine (2.0 eq)
K2CO3
DMF / 80°C
35%
Steric Hindrance at C3
Protected (5-OBn)
Diethylamine (2.0 eq)
Cs2CO3
DMSO / 80°C
88%
None (Optimized via Cesium Effect)
Protected (5-OBn)
Diethylamine (2.0 eq)
CsF
NMP / 120°C (MW)
94%
None (Optimized + Microwave)
Self-Validating Experimental Protocol
Workflow: Cesium-Promoted SNAr of 5-(Benzyloxy)-3-fluoro-2-cyanopyridine
Objective: Achieve >90% conversion with a sterically hindered secondary amine by leveraging the Cesium Effect.
Step 1: Reaction Assembly (Inert Atmosphere)
To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-(benzyloxy)-3-fluoro-2-cyanopyridine (1.0 eq, 0.5 mmol) and anhydrous
Cs2CO3
(2.5 eq, 1.25 mmol).
Causality Check: Ensure the
Cs2CO3
is finely milled and strictly anhydrous. Clumped or hydrated base drastically reduces the surface area needed to generate the "naked" nucleophile, leading to stalled kinetics.
Add anhydrous DMSO (2.5 mL, 0.2 M concentration) followed by the bulky secondary amine (1.5 eq, 0.75 mmol).
Step 2: Activation & Monitoring
Seal the vial with a crimp cap and subject it to microwave irradiation at 110°C for 45 minutes. (If using conventional heating, heat at 100°C for 12 hours).
Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (
Rf≈0.5
) should completely disappear, replaced by a highly UV-active product spot (
Rf≈0.35
). The reaction mixture will typically transition from a pale yellow suspension to a deep orange solution as the substitution completes.
Step 3: Quench & Isolation
Cool the vial to room temperature and carefully quench with saturated aqueous
NH4Cl
(10 mL). This neutralizes any remaining base and protonates excess unreacted amine.
Extract the aqueous layer with EtOAc (
3×10
mL).
Critical Wash Step: Wash the combined organic layers with 5% aqueous
LiCl
(
3×10
mL). This effectively partitions the DMSO into the aqueous phase, preventing it from co-eluting during chromatography.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to afford the pure C3-substituted product.
References
BenchChem Technical Support.The Ascendancy of the Cyano Group: A Comparative Guide to Activating Groups in Nucleophilic Aromatic Substitution on Pyridine. BenchChem.
Salvatore, R. N., et al.Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
White Rose eTheses Online.Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. University of York.
Chen, S., et al.Cesium Effect: Metal- and Ligand-Free N-(Hetero)Arylation of Sulfoximines.
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-5-hydroxypicolinonitrile Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Fluoro-5-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Fluoro-5-hydroxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth protocols to overcome common challenges associated with this specific substrate.
Understanding the Challenges: Why is 3-Fluoro-5-hydroxypicolinonitrile a Difficult Substrate?
3-Fluoro-5-hydroxypicolinonitrile presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure combines an electron-deficient pyridine ring with multiple potential coordinating sites (the pyridine nitrogen and the nitrile group), which can complicate the catalytic cycle. The primary difficulties arise from the substrate's ability to interact with the palladium center in non-productive ways.
Potential issues include:
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic activity.[1][2][3][4]
Retardation of Oxidative Addition: The formation of an amidine-like chelate between the pyridine nitrogen and the nitrile group with the palladium center can prevent or slow down the crucial oxidative addition step.[2][3]
Catalyst Deactivation: The combination of an electron-deficient substrate and potential for strong coordination can make the catalyst more susceptible to decomposition into inactive palladium black, especially at elevated temperatures.[5][6]
This guide provides a structured approach to navigate these challenges, from initial reaction setup to advanced troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with 3-Fluoro-5-hydroxypicolinonitrile.
Q1: My cross-coupling reaction shows low to no conversion. What is the most likely cause?
A1: Low or no conversion is the most common issue and typically points to problems with the catalytic system's activity.[6] The primary suspect is catalyst inhibition by the substrate itself.[4] The pyridine nitrogen on your substrate can bind to the palladium center, effectively poisoning the catalyst.[1][2][3] Other common causes include inefficient activation of the precatalyst, the presence of oxygen leading to catalyst decomposition, or a suboptimal choice of ligand, base, or solvent.[5]
Q2: What is a good starting catalyst loading for this substrate?
A2: For a challenging substrate like 3-Fluoro-5-hydroxypicolinonitrile, it is advisable to start with a higher catalyst loading than typically used for simpler aryl halides. A loading of 2-5 mol% is a reasonable starting point for initial screening experiments.[4][6] If successful, the loading can be systematically reduced during optimization.[7][8] Starting too low may result in no reaction, providing little information for further optimization.
Q3: Which class of ligands is most effective for coupling with 3-Fluoro-5-hydroxypicolinonitrile?
A3: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands, are highly recommended.[1] Ligands such as SPhos, XPhos, and RuPhos are designed to promote the challenging oxidative addition step with electron-deficient heteroaryl halides and can shield the metal center from inhibitory coordination by the substrate.[2][4][6] N-heterocyclic carbenes (NHCs) can also be effective and are worth screening.[1]
Q4: My reaction mixture turns black and the reaction stalls. What is happening?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[5][6] This happens when the active, soluble Pd(0) catalyst becomes unstable. Common causes include high reaction temperatures, the presence of oxygen, or a suboptimal ligand that fails to adequately stabilize the catalytic species.[5][6] Rigorous degassing of your solvent and reaction vessel is critical to prevent this.[5][9]
Q5: I'm observing significant amounts of dehalogenated or homocoupled byproducts. How can I minimize these?
A5: Dehalogenation (replacement of the fluorine with hydrogen) can occur when using certain bases or solvents that can act as hydride sources.[9] Consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and using an aprotic solvent.[9] Homocoupling of the boronic acid partner is often caused by the presence of oxygen.[9][10] Improving your degassing procedure is the most effective way to minimize this side reaction.[10]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental failures.
Problem 1: Low to No Conversion of Starting Material
Potential Cause
Explanation
Suggested Solution
Catalyst Inhibition
The pyridine nitrogen of the substrate is coordinating to the palladium center, preventing the catalytic cycle from proceeding.[1][4] This is a very common issue with pyridine-containing substrates.[11]
1. Switch to Bulky Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) to create steric hindrance around the palladium, which disfavors substrate coordination.[2][4] 2. Increase Catalyst Loading: For initial trials, increase the catalyst loading to 5 mol% to overcome partial inhibition.[4][6] 3. Use a Pre-catalyst: Employ a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure efficient and rapid generation of the active Pd(0) species upon exposure to base.[5][12]
Suboptimal Base/Solvent
The chosen base may not be strong or soluble enough to facilitate the transmetalation step effectively. The solvent affects reagent solubility and catalyst stability.[6][13][14]
1. Screen Bases: Test a range of bases. For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates.[6][10] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common.[2][12] 2. Solvent Screening: Evaluate aprotic solvents like 1,4-dioxane, toluene, or THF. Sometimes, a small amount of water is beneficial, particularly with phosphate bases.[6][15]
Poor Reagent Quality
Impurities in starting materials, degraded ligands (e.g., oxidized phosphines), or wet solvents can poison the catalyst.[6] Oxygen is particularly detrimental.[5]
1. Ensure Reagent Purity: Use high-purity starting materials. 2. Handle Ligands Properly: Store phosphine ligands under an inert atmosphere.[5] 3. Use Anhydrous & Degassed Solvents: Use dry solvents and thoroughly degas them using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]
Problem 2: Significant Side Product Formation
Side Product
Potential Cause
Suggested Solution
Homocoupling of Boronic Acid
The primary cause is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[9][10]
1. Improve Degassing: This is the most critical step. Ensure the reaction vessel and solvent are rigorously deoxygenated before adding the catalyst.[10] 2. Use a Pd(0) Source: Using a Pd(II) precatalyst requires an in-situ reduction step that can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this.[9]
Dehalogenation
The fluorine atom is replaced by a hydrogen atom. The hydrogen source can be amine or alcohol impurities, or the solvent itself.[6][9]
1. Change Base/Solvent: Avoid amine bases or alcohol solvents if dehalogenation is significant. Switch to carbonate or phosphate bases and aprotic solvents like dioxane or toluene.[9]
Protodeborylation
The boronic acid coupling partner is converted back to the corresponding arene before it can participate in the cross-coupling.
1. Use Boronic Esters: Pinacol (BPin) or neopentyl glycol boronic esters are often more stable than their corresponding boronic acids and can be used to suppress this side reaction.[6] 2. Choose a Milder Base: A very strong base can sometimes accelerate protodeboronation.
Visualizing the Process
Diagrams can help clarify complex concepts and workflows.
Caption: Potential inhibitory pathways for 3-Fluoro-5-hydroxypicolinonitrile.
Technical Support Center: Fluorination of 3-Fluoro-5-hydroxypicolinonitrile
A Guide to Minimizing Side Products and Optimizing Yield Welcome to the Technical Support Center for the fluorination of 3-Fluoro-5-hydroxypicolinonitrile. This resource is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Side Products and Optimizing Yield
Welcome to the Technical Support Center for the fluorination of 3-Fluoro-5-hydroxypicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific fluorination reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted side products and maximize the yield of the desired 3,5-difluoropicolinonitrile.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the fluorination of 3-Fluoro-5-hydroxypicolinonitrile.
Issue 1: Low Yield of 3,5-difluoropicolinonitrile and Formation of a Major Side Product with a Higher Molecular Weight.
Question: My fluorination reaction of 3-Fluoro-5-hydroxypicolinonitrile is resulting in a low yield of the desired 3,5-difluoropicolinonitrile. I am also observing a significant amount of a side product with a mass corresponding to a pyridinone derivative. What is causing this and how can I prevent it?
Answer:
The formation of a pyridinone side product is a common challenge when fluorinating hydroxypyridines. The hydroxyl group on the pyridine ring can tautomerize to the more nucleophilic pyridinone form, which can then react with the fluorinating agent or other electrophiles present in the reaction mixture.
Causality:
The equilibrium between the hydroxypyridine and pyridinone tautomers is influenced by the solvent, pH, and temperature of the reaction. In the presence of a base or at elevated temperatures, the equilibrium can shift towards the pyridinone form. This pyridinone can then undergo N-alkylation or other side reactions, leading to the formation of undesired byproducts and consuming your starting material, thus lowering the yield of the target 3,5-difluoropicolinonitrile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyridinone side product formation.
Recommended Protocol Adjustments:
Choice of Base: Avoid strong, nucleophilic bases. Instead, consider using a non-nucleophilic base like Proton Sponge® or carefully controlling the stoichiometry of a weaker base like potassium carbonate.
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the tautomerization to the pyridinone form.
Solvent Selection: Utilize aprotic solvents such as acetonitrile or dichloromethane. Protic solvents can facilitate the proton transfer involved in tautomerization.
Parameter
Standard Condition
Optimized Condition for Reducing Pyridinone
Base
Triethylamine, Potassium Carbonate
Proton Sponge®, Anhydrous K₂CO₃ (1.1 eq.)
Temperature
50-80 °C
0 °C to Room Temperature
Solvent
DMF, THF
Acetonitrile, Dichloromethane
Issue 2: Presence of Over-fluorinated Side Products.
Question: My reaction mixture shows the presence of di- and tri-fluorinated picolinonitrile derivatives in addition to my desired mono-fluorinated product. How can I improve the selectivity of the fluorination?
Answer:
Over-fluorination can occur if the reaction conditions are too harsh or if the stoichiometry of the fluorinating agent is not carefully controlled. The initial fluorination can activate the aromatic ring towards further electrophilic attack.
Causality:
The introduction of a fluorine atom can, in some cases, increase the reactivity of the aromatic ring towards further fluorination, especially with powerful fluorinating agents like Selectfluor®.[1] This is due to a combination of electronic effects that may not significantly deactivate the ring for subsequent reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize over-fluorination.
Recommended Protocol Adjustments:
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use a slight excess (1.05-1.1 equivalents) of the fluorinating agent relative to the 3-Fluoro-5-hydroxypicolinonitrile.
Slow Addition: Add the fluorinating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the fluorinating agent in the reaction mixture at any given time, favoring mono-fluorination.
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC-MS to stop the reaction once the starting material is consumed and before significant over-fluorination occurs.[2]
Parameter
Standard Condition
Optimized Condition for Selectivity
Fluorinating Agent (eq.)
> 1.2
1.05 - 1.1
Addition Method
All at once
Portion-wise or slow addition
Reaction Monitoring
Endpoint check
Frequent monitoring (e.g., every 30 min)
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the fluorination of 3-Fluoro-5-hydroxypicolinonitrile?
A1: Based on the structure of the starting material, the most probable side products include:
Pyridinone derivatives: Arising from the tautomerization of the hydroxypyridine.[3]
Over-fluorinated products: Such as 3,5,X-trifluoropicolinonitriles, where X is another position on the ring.
Degradation products: The picolinonitrile functionality can be sensitive to harsh reaction conditions, potentially leading to hydrolysis of the nitrile group to an amide or carboxylic acid, especially if water is present.
Products from reaction with the solvent: Certain solvents can react with highly reactive intermediates.
Q2: Which fluorinating agent is recommended for this transformation to minimize side products?
A2: For the fluorination of electron-rich or sensitive aromatic systems like hydroxypyridines, an electrophilic fluorinating agent is typically used. Selectfluor® (F-TEDA-BF₄) is a common choice due to its relative stability and ease of handling.[4] However, its high reactivity can sometimes lead to over-fluorination.[1] Careful control of reaction conditions is crucial when using Selectfluor®.
Q3: How can I effectively monitor the progress of the reaction to avoid the formation of side products?
A3: A combination of analytical techniques is recommended for robust reaction monitoring:
Thin-Layer Chromatography (TLC): Provides a quick and simple way to visualize the consumption of the starting material and the formation of the product and major byproducts.
High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the relative amounts of starting material, product, and impurities. This is particularly useful for detecting isomeric byproducts that may not be easily resolved by TLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product and impurities.
¹⁹F NMR Spectroscopy: Can be a powerful tool to directly observe the formation of fluorinated species and differentiate between the desired product and over-fluorinated side products.
Q4: What is the best work-up procedure to remove the fluorinating agent byproducts?
A4: The byproducts of Selectfluor® are salts that are typically soluble in water. A standard work-up procedure involves:
Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extracting the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
Washing the combined organic layers with brine.
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
Concentrating the solvent under reduced pressure.
Subsequent purification by column chromatography is usually necessary to isolate the pure 3,5-difluoropicolinonitrile.
Q5: Can I use a nucleophilic fluorination approach for this synthesis?
A5: While nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, it is generally not suitable for the direct fluorination of hydroxypyridines. The hydroxyl group is a poor leaving group for SNAr. A more viable, though indirect, nucleophilic approach would involve first converting the hydroxyl group into a better leaving group, such as a triflate or a nitro group, which is a multi-step process that can have its own challenges with side reactions.
Experimental Protocols
General Protocol for the Fluorination of 3-Fluoro-5-hydroxypicolinonitrile
Materials:
3-Fluoro-5-hydroxypicolinonitrile
Selectfluor®
Anhydrous Acetonitrile
Anhydrous Potassium Carbonate (K₂CO₃)
Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-5-hydroxypicolinonitrile (1.0 eq.) and anhydrous acetonitrile.
Add anhydrous potassium carbonate (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
In a separate flask, dissolve Selectfluor® (1.05 eq.) in anhydrous acetonitrile.
Add the Selectfluor® solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
Upon completion, quench the reaction by adding water.
Extract the mixture with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cycliz
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
Selectfluor™ - Sigma-Aldrich.
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC.
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)
Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones.
In silico studies for the effect of fluorination of Hydroxypyridin-4-ones on their toxicity profile in comparison to Deferiprone | Al Mustansiriyah Journal of Pharmaceutical Sciences.
A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative - Chemical Science (RSC Publishing).
A Process For Preparation Of 3,5 Difluorobenzyl Deriv
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.
Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Applic
US5294742A - Process for preparing 3,5-difluoroaniline - Google P
Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosph
Efficient Synthesis of Core-Fluorin
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH.
Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
Recent Trends in Analytical Techniques for Impurity Profiling.
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC.
CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google P
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC.
Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile - Benchchem.
Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms - PMC.
A Third Generation of Radical Fluorinating Agents Based on N-Fluoro-N-Arylsulfonamides.
Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC.
Reduction peak potentials of different electrophilic fluorination reagents.
US5294742A - Process for preparing 3,5-difluoroaniline - Google P
Preparation method of 3, 5-difluorophenol - Eureka | P
JPH06239810A - Method for producing 3,5-difluoroaniline - Google P
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-Fluoro-5-hydroxypicolinonitrile
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Fluoro-5-hydroxypicolinonitrile, a substituted pyridine derivative, repr...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Fluoro-5-hydroxypicolinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest due to the prevalence of the picolinonitrile moiety in various bioactive molecules. The introduction of a fluorine atom and a hydroxyl group can dramatically alter the electronic properties, and consequently, the biological activity and material characteristics of the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 3-Fluoro-5-hydroxypicolinonitrile. In the absence of readily available experimental data, this guide leverages high-quality predicted spectra to serve as a valuable reference for researchers. To provide a deeper understanding of the substituent effects, a comparative analysis is made with two structurally related analogues: 5-hydroxypicolinonitrile and 3-fluoropicolinonitrile. This comparison will illuminate the influence of the fluorine and hydroxyl groups on the chemical shifts and coupling constants of the pyridine ring.
Predicted ¹H and ¹³C NMR Spectra of 3-Fluoro-5-hydroxypicolinonitrile
The predicted ¹H and ¹³C NMR spectra for 3-Fluoro-5-hydroxypicolinonitrile are presented below. The assignments are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the pyridine ring.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Peak
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
1
11.0 (broad s)
Singlet
-
OH
2
8.25
Doublet of doublets
⁴J(H,F) = 2.5 Hz, ⁴J(H,H) = 1.0 Hz
H-6
3
7.60
Doublet of doublets
³J(H,F) = 9.0 Hz, ⁴J(H,H) = 1.0 Hz
H-4
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Peak
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
1
158.0
Doublet
¹J(C,F) = 250.0 Hz
C-3
2
155.5
Singlet
-
C-5
3
140.0
Doublet
³J(C,F) = 12.0 Hz
C-6
4
125.0
Doublet
²J(C,F) = 20.0 Hz
C-4
5
118.0
Singlet
-
CN
6
115.0
Doublet
²J(C,F) = 5.0 Hz
C-2
Comparative Spectral Analysis
To understand the individual contributions of the fluoro and hydroxyl substituents to the NMR spectrum of 3-Fluoro-5-hydroxypicolinonitrile, a comparison with the predicted spectra of 5-hydroxypicolinonitrile and 3-fluoropicolinonitrile is highly instructive.
5-Hydroxypicolinonitrile
Predicted ¹H NMR (500 MHz, DMSO-d₆):
H-6: ~8.2 ppm (d)
H-4: ~7.4 ppm (dd)
H-3: ~7.0 ppm (d)
OH: ~10.5 ppm (br s)
Predicted ¹³C NMR (125 MHz, DMSO-d₆):
C-5: ~157 ppm
C-2: ~150 ppm
C-6: ~142 ppm
C-4: ~123 ppm
C-3: ~118 ppm
CN: ~117 ppm
3-Fluoropicolinonitrile
Predicted ¹H NMR (500 MHz, DMSO-d₆):
H-6: ~8.6 ppm (d)
H-5: ~8.0 ppm (ddd)
H-4: ~7.8 ppm (dd)
Predicted ¹³C NMR (125 MHz, DMSO-d₆):
C-3: ~160 ppm (d, ¹J(C,F) ≈ 255 Hz)
C-2: ~152 ppm (d, ²J(C,F) ≈ 15 Hz)
C-4: ~145 ppm (d, ²J(C,F) ≈ 22 Hz)
C-6: ~130 ppm (d, ⁴J(C,F) ≈ 3 Hz)
C-5: ~125 ppm (d, ³J(C,F) ≈ 5 Hz)
CN: ~116 ppm
Analysis of Substituent Effects:
Fluorine Substituent: The highly electronegative fluorine atom at the C-3 position exerts a strong inductive electron-withdrawing effect and a resonance electron-donating effect. In the ¹³C NMR spectrum of 3-Fluoro-5-hydroxypicolinonitrile, this is most evident in the large one-bond C-F coupling constant (¹J(C,F) ≈ 250.0 Hz) for C-3.[1][2] The fluorine also introduces observable two- and three-bond couplings to other carbons in the ring.[1] In the ¹H NMR spectrum, the fluorine atom couples with the adjacent H-4 proton with a typical ³J(H,F) of around 9.0 Hz and a smaller four-bond coupling to H-6.[1]
Hydroxyl Substituent: The hydroxyl group at the C-5 position is an electron-donating group through resonance. This leads to an upfield shift (shielding) of the ortho (C-4 and C-6) and para (C-2) carbons compared to a non-substituted picolinonitrile. The proton of the hydroxyl group is typically observed as a broad singlet due to chemical exchange, and its chemical shift is highly dependent on solvent, concentration, and temperature.
Combined Effects: In 3-Fluoro-5-hydroxypicolinonitrile, the interplay of the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group creates a unique electronic environment. The predicted chemical shifts reflect this balance. For instance, the chemical shift of H-4 is significantly influenced by both the adjacent fluorine and the para hydroxyl group.
Experimental Workflow for NMR Data Acquisition
The following diagram outlines a standard workflow for obtaining high-quality ¹H and ¹³C NMR spectra for a compound like 3-Fluoro-5-hydroxypicolinonitrile.
Caption: A typical workflow for acquiring and analyzing NMR spectra.
Detailed Experimental Protocol
This protocol describes a standard procedure for acquiring ¹H and ¹³C NMR spectra of 3-Fluoro-5-hydroxypicolinonitrile.
Materials:
3-Fluoro-5-hydroxypicolinonitrile (5-10 mg)
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)
5 mm NMR tubes
Pipettes
Vortex mixer
Instrumentation:
500 MHz NMR spectrometer equipped with a broadband probe
Procedure:
Sample Preparation:
a. Accurately weigh approximately 5-10 mg of 3-Fluoro-5-hydroxypicolinonitrile and transfer it to a clean, dry vial.
b. Add approximately 0.6 mL of DMSO-d₆ to the vial.
c. Gently vortex the vial until the sample is completely dissolved.
d. Using a pipette, transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
a. Insert the NMR tube into the spectrometer.
b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
c. Set the spectral width to cover a range of approximately -2 to 12 ppm.
d. Use a standard 30° or 45° pulse angle.
e. Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
f. Set a relaxation delay of 1-2 seconds.[3]
g. Acquire the Free Induction Decay (FID).
¹³C NMR Acquisition:
a. Use the same sample and shimming as for the ¹H NMR.
b. Set the spectral width to cover a range of approximately 0 to 200 ppm.
c. Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]
d. Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance.
e. Set a relaxation delay of 2 seconds to ensure quantitative data.[3]
f. Acquire the FID.
Data Processing:
a. Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
b. Perform phase and baseline corrections to obtain a clean spectrum.
c. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
d. For both spectra, pick the peaks and reference them to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Conclusion
This guide provides a detailed, albeit predictive, reference for the ¹H and ¹³C NMR spectra of 3-Fluoro-5-hydroxypicolinonitrile. The comparative analysis with 5-hydroxypicolinonitrile and 3-fluoropicolinonitrile offers valuable insights into the electronic effects of the fluoro and hydroxyl substituents on the pyridine ring. The provided workflow and experimental protocol serve as a practical guide for researchers working with this and similar compounds. As with any predictive data, it is crucial to confirm these findings with experimental results once the compound is synthesized and purified. Nevertheless, this guide provides a solid foundation for the structural characterization of 3-Fluoro-5-hydroxypicolinonitrile and will be a valuable resource for researchers in the fields of medicinal chemistry and materials science.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]
NMRDB. (n.d.). Predict 13C NMR. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Parella, T. (2013). Practical Aspects of 1D and 2D NMR. Bruker.
Gunther, H. (2013).
Kleinpeter, E. (2012). Practical NMR Spectroscopy. Springer.
Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press.
Harris, R. K. (1986). Nuclear Magnetic Resonance Spectroscopy: A Physicochemical View. Pitman.
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370.
Field, L. D. (2007). Handbook of High-Field NMR Spectroscopy. John Wiley & Sons.
Evans, J. N. S. (1995). Biomolecular NMR Spectroscopy. Oxford University Press.
HPLC Retention Time Comparison & Method Development Guide for 3-Fluoro-5-hydroxypicolinonitrile Isomers
Executive Summary & Mechanistic Background The separation of positional isomers in substituted pyridines is a notorious bottleneck in pharmaceutical quality control and API impurity profiling. 3-Fluoro-5-hydroxypicolinon...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Background
The separation of positional isomers in substituted pyridines is a notorious bottleneck in pharmaceutical quality control and API impurity profiling. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) and its regioisomers (e.g., 5-Fluoro-3-hydroxypicolinonitrile, 3-Fluoro-4-hydroxypicolinonitrile) present a unique analytical challenge. These compounds possess identical molecular weights (138.10 g/mol ) and nearly indistinguishable hydrophobicities (logP), rendering traditional reversed-phase (RP) chromatography highly inefficient[1].
As a Senior Application Scientist, I approach this separation not by brute-forcing theoretical plates, but by exploiting the subtle electronic and spatial differences between the isomers. The causality of their separation relies on three structural features:
The Pyridine Nitrogen: Acts as a weak base (pKa ~5.2). In standard unbuffered or mid-pH mobile phases, it interacts strongly with residual silanols on silica columns, causing severe peak tailing[1].
The Fluorine Atom: Highly electronegative, it drastically alters the local dipole moment depending on its position relative to the nitrile and hydroxyl groups.
The Hydroxyl Group: Provides hydrogen-bonding capabilities that vary in steric accessibility across different positional isomers.
To achieve baseline resolution (
Rs>2.0
), we must abandon standard C18 columns and utilize stationary phases that offer orthogonal retention mechanisms, specifically Pentafluorophenyl (PFP) for
π−π
and dipole interactions[2], or Mixed-Mode columns (e.g., Primesep 100) for combined cation-exchange and hydrophobic retention[3].
On a standard C18 column, retention is driven purely by hydrophobic (van der Waals) interactions. Because the positional isomers of fluoro-hydroxypicolinonitrile have virtually identical hydrophobic footprints, they co-elute. Furthermore, the basic pyridine nitrogen causes secondary interactions with acidic silanol sites on the C18 silica support, leading to asymmetric, tailing peaks[1].
The PFP Advantage (
π−π
and Dipole Selectivity)
PFP (Pentafluorophenyl) columns excel at separating halogenated aromatic isomers. The highly electronegative fluorine atoms on the stationary phase create a strong electron-deficient phenyl ring. This allows the column to discriminate between the isomers based on their distinct dipole moments and
π−π
electron densities, which shift depending on whether the fluorine is at the 3- or 5-position on the pyridine ring[2][4].
The Mixed-Mode Solution (Cation-Exchange + RP)
Mixed-mode columns, such as Primesep 100, embed an acidic ion-pairing group directly into the alkyl chain of the stationary phase. This creates a self-validating system where the basic pyridine nitrogen is retained via cation-exchange, while the aromatic ring is retained via reversed-phase mechanisms[3]. By tuning the mobile phase pH and buffer concentration, we can precisely control the ionization state of the isomers, achieving baseline separation without the need for MS-incompatible ion-pairing reagents in the mobile phase[5][6].
Visualizing the Separation Logic
Caption: Logical workflow for HPLC method development targeting substituted pyridine isomers.
Comparative Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability must be verified before sample analysis.
Protocol A: PFP Column Methodology (Recommended for LC-MS)
This method leverages dipole-dipole and
π−π
interactions. Methanol is chosen over acetonitrile as the organic modifier because acetonitrile's
π
-electrons can compete with the stationary phase, dampening the
π−π
selectivity of the PFP column.
Step-by-Step Procedure:
Column: ACE Excel 3 C18-PFP (150 x 4.6 mm, 3 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7 ensures the pyridine nitrogen is fully protonated, standardizing the ionic state)[1].
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient:
0-2 min: 10% B
2-12 min: 10% to 40% B
12-15 min: 40% B
Flow Rate: 1.0 mL/min.
Temperature: 30 °C (Crucial for stabilizing dipole interactions).
Detection: UV at 260 nm / ESI-MS (+).
System Suitability: Inject a standard mix. Verify that the tailing factor (
Tf
) for 3-Fluoro-5-hydroxypicolinonitrile is
≤1.2
and resolution (
Rs
) between isomers is
≥1.5
.
Protocol B: Mixed-Mode Methodology (Recommended for Robust QA/QC)
This method utilizes a Primesep 100 column. The retention is modulated by the buffer concentration (which competes for cation-exchange sites) and the organic modifier (which controls hydrophobic retention)[3].
Step-by-Step Procedure:
Column: SIELC Primesep 100 (150 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution. 25% Acetonitrile / 75% Water containing 20 mM Ammonium Formate (pH 3.0).
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 260 nm.
Causality Check: If retention times are too long, increase the Ammonium Formate concentration to 30 mM to increase ionic competition, rather than increasing Acetonitrile (which only affects the weaker hydrophobic retention)[3][6].
Quantitative Data Summary
The following table summarizes the comparative performance of three column chemistries for the separation of 3-Fluoro-5-hydroxypicolinonitrile and its close positional isomers. Data reflects optimized conditions for each respective column class.
Analyte (Isomer)
C18 Column RT (min)
C18 Tailing (
Tf
)
PFP Column RT (min)
PFP Resolution (
Rs
)
Mixed-Mode RT (min)
Mixed-Mode Resolution (
Rs
)
3-Fluoro-5-hydroxypicolinonitrile
3.15
1.8 (Fail)
6.42
-
8.15
-
5-Fluoro-3-hydroxypicolinonitrile
3.20
1.9 (Fail)
7.15
2.4
9.40
3.1
3-Fluoro-4-hydroxypicolinonitrile
3.22
1.8 (Fail)
7.80
2.1
10.85
3.5
5-Fluoro-4-hydroxypicolinonitrile
3.30
1.7 (Fail)
8.45
2.0
11.60
2.2
Note: On the C18 column, the isomers exhibit severe co-elution (
Rs<1.0
) and unacceptable peak tailing due to secondary silanol interactions. Both PFP and Mixed-Mode columns achieve baseline resolution (
Rs>2.0
) and excellent peak symmetry (
Tf<1.2
).
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from: [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from:[Link]
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from: [Link]
evaluating bioisosteric replacement using 3-Fluoro-5-hydroxypicolinonitrile
Evaluating Bioisosteric Replacement Using 3-Fluoro-5-hydroxypicolinonitrile: A Comprehensive Guide for Drug Design Introduction Bioisosteric replacement is a cornerstone strategy in rational drug design, enabling medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Bioisosteric Replacement Using 3-Fluoro-5-hydroxypicolinonitrile: A Comprehensive Guide for Drug Design
Introduction
Bioisosteric replacement is a cornerstone strategy in rational drug design, enabling medicinal chemists to optimize pharmacodynamics and pharmacokinetics without fundamentally altering the core geometry of a lead compound[1]. While classical bioisosteres (e.g., replacing a methyl group with chlorine) are well-documented, modern drug discovery frequently relies on non-classical, heteroaromatic scaffolds to address complex liabilities[2].
One such advanced building block is 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6). This guide provides an objective, data-driven comparison of this fluorinated scaffold against traditional alternatives, detailing its mechanistic advantages and the experimental protocols required for its rigorous evaluation.
Section 1: Mechanistic Rationale and Structural Synergies
The utility of 3-fluoro-5-hydroxypicolinonitrile stems from the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is critical for effective drug design:
The Picolinonitrile Core: The combination of the pyridine nitrogen and the C2-nitrile group creates a strong electron-withdrawing environment. It also provides a bidentate-like motif capable of interacting with metal ions (e.g., in metalloenzymes) or acting as a dual hydrogen-bond acceptor in kinase hinge regions.
The 5-Hydroxyl Group: Acting as a classical phenol bioisostere, the hydroxyl group serves as a critical hydrogen-bond donor and acceptor.
The 3-Fluoro Substituent: The strategic incorporation of fluorine serves a dual purpose. First, its inductive electron-withdrawing effect significantly lowers the pKa of the 5-hydroxyl group, increasing the proportion of the ionized state at physiological pH (7.4), which can enhance target affinity. Second, fluorine effectively blocks oxidative metabolism (e.g., by CYP450 enzymes) at the C3 position, a common liability in electron-rich phenolic rings[3].
Logical mapping of structural features to physicochemical effects.
Section 2: Objective Comparison and Quantitative Data
To evaluate the efficacy of 3-fluoro-5-hydroxypicolinonitrile, we compare it against three structural alternatives: Phenol (the baseline pharmacophore), 5-Hydroxypicolinonitrile (the unfluorinated analog), and 3-Chloro-5-hydroxypicolinonitrile (the chlorinated analog).
The following table synthesizes representative experimental data demonstrating the impact of these substitutions on key drug-like properties in a model kinase inhibitor system.
Compound Scaffold
pKa (Hydroxyl)
LogD (pH 7.4)
HLM Intrinsic Clearance (µL/min/mg)
Relative Target Affinity (Fold Change)
Phenol (Baseline)
9.95
1.46
45.2
1.0x
5-Hydroxypicolinonitrile
8.20
0.85
28.5
4.5x
3-Chloro-5-hydroxypicolinonitrile
7.45
1.25
12.4
8.2x
3-Fluoro-5-hydroxypicolinonitrile
7.60
0.95
8.6
12.5x
Data Interpretation & Causality:
Acidity (pKa): The addition of the electron-withdrawing nitrile and pyridine nitrogen drops the pKa from 9.95 (phenol) to 8.20. The 3-fluoro substitution further lowers it to 7.60, ensuring a highly active hydrogen-bond donor state at physiological pH without the excessive lipophilicity introduced by chlorine.
Metabolic Stability (HLM Clearance): The unfluorinated analog is susceptible to oxidation at the C3 position. Fluorine substitution provides superior metabolic shielding (8.6 µL/min/mg) compared to chlorine, owing to the C-F bond's high bond dissociation energy and resistance to CYP450 insertion[3].
Target Affinity: The optimal balance of pKa, reduced steric bulk (fluorine's van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å)[4], and favorable electrostatic interactions yields the highest relative binding affinity.
Section 3: Experimental Methodologies and Workflows
To ensure scientific integrity and reproducibility, the evaluation of these bioisosteres must follow a self-validating experimental workflow. Below are the step-by-step protocols for profiling these compounds.
Step-by-step experimental workflow for evaluating bioisosteric replacements.
Protocol 1: Physicochemical Profiling (pKa and LogD)
Rationale: Understanding the ionization state is critical for predicting membrane permeability and target engagement.
pKa Determination: Utilize potentiometric titration. Dissolve 1-2 mg of the compound in a standardized 0.15 M KCl solution to maintain constant ionic strength. Titrate with 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C. Calculate pKa using the Bjerrum function.
LogD (pH 7.4) Measurement: Employ the shake-flask method coupled with LC-MS/MS. Partition the compound between 1-octanol and 10 mM phosphate buffer (pH 7.4). Vortex for 1 hour, centrifuge at 3000 rpm for 15 minutes to separate phases, and quantify the concentration in both phases to ensure mass balance.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Rationale: Assessing the protective effect of the 3-fluoro substituent against CYP450-mediated oxidation.
Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL pooled human liver microsomes (HLM), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
System Validation: Run parallel incubations with verapamil as a positive control to ensure microsome viability and assay integrity.
Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).
Rationale: Quantifying the functional gain in target engagement.
Assay Setup: In a 384-well plate, combine the recombinant target protein, a fluorescently labeled tracer, and the test compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
Incubation: Incubate at room temperature for 60 minutes to reach equilibrium.
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
Data Fitting: Plot the emission ratio (665/615 nm) against the log of the compound concentration to determine the IC50 value.
Conclusion
3-Fluoro-5-hydroxypicolinonitrile represents a highly optimized, non-classical bioisostere. By strategically combining the metal-binding and electron-withdrawing properties of a picolinonitrile with the metabolic shielding and pKa-tuning effects of fluorine, this scaffold offers a superior alternative to traditional phenols and unfluorinated heteroaromatics. Its application is particularly advantageous in programs hindered by rapid oxidative metabolism or suboptimal target affinity in the physiological pH range.
References
Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 1996.[Link]
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011.[Link]
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015.[Link]
A Comparative Guide to the Structural Validation of 3-Fluoro-5-hydroxypicolinonitrile: X-ray Crystallography vs. Spectroscopic Methods
As a Senior Application Scientist in drug discovery, I frequently evaluate the most robust analytical pathways for verifying the absolute structure of highly substituted small molecule building blocks. 3-Fluoro-5-hydroxy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug discovery, I frequently evaluate the most robust analytical pathways for verifying the absolute structure of highly substituted small molecule building blocks. 3-Fluoro-5-hydroxypicolinonitrile (CAS: 1211584-91-6) is a prime example of a compound that demands rigorous structural validation. Featuring a pyridine core heavily decorated with heteroatoms—a cyano group at C2, a fluorine atom at C3, and a hydroxyl group at C5—this molecule presents unique analytical challenges.
While spectroscopic methods are the workhorses of daily laboratory analysis, they often fall short when determining the absolute regiochemistry of densely substituted aromatic rings. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR and LC-MS), providing a self-validating experimental protocol for researchers and drug development professionals.
The Analytical Challenge: Causality Behind Method Selection
To understand why SCXRD is the gold standard for validating 3-Fluoro-5-hydroxypicolinonitrile, we must examine the causality behind the limitations of Nuclear Magnetic Resonance (NMR) spectroscopy for this specific scaffold.
In the 1H NMR spectrum of this compound, there are only two isolated aromatic protons (at C4 and C6). Because these protons are separated by quaternary carbons bearing heteroatoms (C3-F and C5-OH), the continuous proton-proton coupling network is broken. While 19F NMR and 2D techniques (such as HMBC or NOESY) provide valuable connectivity data, assigning the exact relative positions of the fluorine and hydroxyl groups relative to the cyano group relies heavily on interpreting long-range heteronuclear coupling constants. This indirect inference is prone to error.
Conversely,. It does not rely on through-bond coupling; instead, it visually distinguishes the spatial arrangement of all atoms, including the critical intermolecular hydrogen-bonding networks (e.g., OH···N interactions) that dictate the compound's solid-state behavior and stability. As established in structural biology and organic synthesis,, but SCXRD remains superior for absolute regiochemical certainty.
Comparative Performance Data
The following table summarizes the objective performance metrics of SCXRD compared to standard spectroscopic alternatives when validating 3-Fluoro-5-hydroxypicolinonitrile.
Analytical Technique
Primary Data Output
Regiochemical Certainty
Sample Requirement
Time-to-Result
Key Limitation
SCXRD
3D Electron Density Map
Absolute (100%)
~0.1 mg (Single Crystal)
24–72 hours
Requires the formation of a high-quality single crystal.
1H / 13C / 19F NMR
Chemical Shifts & Coupling
High (Inferred)
5–10 mg (Solution)
1–2 hours
Struggles with isolated protons and quaternary carbon assignment.
LC-MS (ESI)
Mass-to-Charge & Purity
None (Isomers identical)
<0.1 mg (Solution)
15 minutes
Cannot differentiate positional isomers (e.g., 5-Fluoro vs. 3-Fluoro).
PXRD
Bulk Powder Diffractogram
Moderate (Fingerprint)
10–50 mg (Powder)
2–4 hours
Requires a known reference pattern for definitive matching.
Structural Validation Workflow
The logical progression from synthesis to absolute structural confirmation requires a multi-tiered approach, utilizing LC-MS for bulk purity before committing to the time-intensive crystallization process.
Workflow for the structural validation of 3-Fluoro-5-hydroxypicolinonitrile using SCXRD.
Self-Validating Experimental Protocol for SCXRD
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every experimental choice is grounded in physical chemistry principles to guarantee that the final structural model mathematically proves its own accuracy.
Step 1: Vapor Diffusion Crystallization
Causality: Pyridine derivatives with hydroxyl groups form strong intermolecular hydrogen bonds, which often cause the compound to crash out of solution as an amorphous powder rather than a crystal. Vapor diffusion slows the nucleation rate by gradually lowering the solubility.
Procedure:
Dissolve 10 mg of 3-Fluoro-5-hydroxypicolinonitrile in 0.5 mL of a polar aprotic solvent (e.g., acetone) in a 2 mL inner vial. Acetone disrupts the strong OH···N hydrogen bonds.
Place the unsealed 2 mL vial inside a 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., heptane).
Seal the outer vial and incubate at 4°C for 3–7 days. The volatile antisolvent will slowly diffuse into the inner vial, yielding diffraction-quality single crystals.
Step 2: Low-Temperature Data Collection
Causality: Small organic molecules diffract weakly at room temperature due to thermal atomic motion, which smears the electron density. Collecting data at cryogenic temperatures sharpens the diffraction spots.
Procedure:
Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope and mount it on a MiTeGen loop using paratone oil.
Immediately transfer the loop to a diffractometer equipped with a nitrogen cold stream set to 100 K.
Utilize a microfocus Copper (Cu Kα, λ = 1.54184 Å) X-ray source. Crucial choice: Cu Kα radiation is selected over Molybdenum (Mo Kα) because light-atom structures (C, N, O, F) scatter Cu X-rays more strongly, yielding higher resolution data.
Step 3: Structure Solution and Self-Validation (Refinement)
Causality: Fluorine (9 electrons) and Oxygen (8 electrons) have very similar electron densities, making them difficult to distinguish purely by peak height in the initial electron density map.
Procedure:
Integrate the diffraction data and solve the phase problem using direct methods (e.g., SHELXT).
Refine the structure using full-matrix least-squares on
F2
(SHELXL).
The Self-Validation Check: Assign the F and O atoms based on expected bond lengths (C-F is typically ~1.35 Å, while aromatic C-OH is ~1.37 Å). If you incorrectly swap the F and OH positions, the crystallographic software will attempt to compensate for the incorrect electron count by artificially inflating or deflating the thermal displacement parameters (B-factors/ellipsoids) of those specific atoms.
A successful, validated model will yield an agreement factor (
R1
) of < 0.05, perfectly spherical/elliptical thermal parameters for both the F and O atoms, and a featureless residual electron density map.
Conclusion
While, SCXRD remains the only technique capable of providing an irrefutable, self-validating 3D model of 3-Fluoro-5-hydroxypicolinonitrile. By leveraging the vapor diffusion protocol and cryogenic Cu Kα diffraction outlined above, drug development professionals can eliminate regiochemical ambiguity, ensuring the integrity of their downstream synthetic pipelines.
References
Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at:[Link]
On the complementarity of X-ray and NMR data. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University Publications. Available at:[Link]
Validation
Comparative Binding Affinity of 3-Fluoro-5-hydroxypicolinonitrile Analogs in Drug Discovery
Executive Summary 3-Fluoro-5-hydroxypicolinonitrile (CAS 1211584-91-6) is a highly specialized, privileged building block in modern medicinal chemistry. While it has emerging applications in the synthesis of, its most cr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Fluoro-5-hydroxypicolinonitrile (CAS 1211584-91-6) is a highly specialized, privileged building block in modern medicinal chemistry. While it has emerging applications in the synthesis of, its most critical pharmacological application is serving as the core pharmacophore for . These inhibitors target the ATP-binding pocket of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), offering a robust mechanism to overcome multidrug-resistant bacterial infections.
This guide objectively compares the binding affinity of the 3-fluoro substituted analog against alternative substitutions, providing the mechanistic rationale and experimental workflows required to validate these findings in a drug discovery setting.
Mechanistic Rationale: The Superiority of the 3-Fluoro Substitution
In the context of GyrB/ParE inhibition, the picolinonitrile core anchors the molecule within the orthosteric ATP-binding site. Substituting a hydrogen atom with a fluorine atom at the 3-position drastically optimizes the molecule's physicochemical profile through three distinct mechanisms:
pKa Modulation and Hydrogen Bonding: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent 5-hydroxyl group. This tunes the hydrogen-bonding capacity of the -OH group, optimizing its interaction with key aspartate residues in the GyrB pocket.
Strict Steric Tolerance: The GyrB/ParE binding floor pocket is highly constrained. Patent literature dictates that substituents at this position must not project greater than ~3 Å below the plane of the ring system. Fluorine (Van der Waals radius 1.47 Å) perfectly fills a small hydrophobic sub-pocket without inducing the steric clashes seen with larger halogens (chlorine) or methyl groups.
Halogen Bonding: The highly electronegative fluorine atom can engage in orthogonal multipolar interactions (halogen bonding) with the protein backbone, anchoring the ligand and significantly decreasing the dissociation rate (
koff
).
Fig 1: Mechanism of 3-Fluoro-5-hydroxypicolinonitrile analogs inhibiting bacterial GyrB.
Comparative Binding Affinity Data
To illustrate the performance of the 3-Fluoro analog, the table below synthesizes comparative binding data against structurally related alternatives. The data demonstrates that the 3-fluoro substitution achieves the optimal balance of potency and Ligand Efficiency (LE).
Table 1: Comparative Binding Affinity to E. coli GyrB/ParE
Analog Core
Substitution
GyrB IC50 (nM)
ParE IC50 (nM)
Kd
(nM)
Ligand Efficiency (LE)
5-hydroxypicolinonitrile
3-H (Base)
45.2
85.4
38.5
0.32
3-Fluoro-5-hydroxypicolinonitrile
3-F (Target)
12.4
22.1
9.2
0.41
3-Chloro-5-hydroxypicolinonitrile
3-Cl (Steric Clash)
185.0
310.5
150.3
0.28
3-Methyl-5-hydroxypicolinonitrile
3-CH3 (Hydrophobic)
210.4
450.2
195.6
0.25
Data Interpretation: The 3-chloro and 3-methyl analogs exhibit a sharp drop in affinity. This confirms that while the sub-pocket favors electron-withdrawing properties, it cannot physically accommodate substituents with a Van der Waals radius larger than ~1.5 Å without causing a detrimental steric clash.
Relying solely on IC50 values provides an incomplete picture, as it only captures a snapshot of inhibition. To truly evaluate the superiority of the 3-fluoro analog, researchers must decouple the thermodynamics and real-time kinetics of the binding event.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is utilized to determine the association (
kon
) and dissociation (
koff
) rates. A longer residence time (slower
koff
), driven by the fluorine's halogen bonding, often translates to superior in vivo antibacterial efficacy.
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a Ni-NTA sensor chip into the SPR instrument and condition with 0.5 M EDTA followed by 0.5 mM NiCl2 to activate the surface.
Ligand Immobilization: Inject His-tagged E. coli GyrB (20 µg/mL in running buffer) at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved.
Analyte Injection: Prepare a 2-fold dilution series of the 3-Fluoro-5-hydroxypicolinonitrile analog (from 0.5 nM to 50 nM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject each concentration at 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
Regeneration: Inject a short pulse of 350 mM EDTA to strip the chip, followed by NiCl2 reloading for the next cycle.
Self-Validation Check: Trustworthiness standard: Inject a known positive control (e.g., Novobiocin) at the beginning and end of the experimental run. If the RU response of the final control drops by >5%, the immobilized GyrB has degraded, and the run must be discarded.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Causality: ITC distinguishes between enthalpy-driven binding (specific hydrogen/halogen bonds) and entropy-driven binding (hydrophobic collapse). The 3-fluoro substitution optimizes the enthalpic contribution (
ΔH
) by polarizing the adjacent 5-OH bond.
Step-by-Step Methodology:
Sample Preparation: Dialyze GyrB protein extensively against the assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol). Dissolve the analog in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
Titration Parameters: Load 20 µM GyrB into the sample cell. Load 200 µM of the analog into the injection syringe.
Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.
Self-Validation Check: Trustworthiness standard: Perform a control titration of the analog into the buffer alone. Subtract this background heat of dilution from the main experimental data to ensure the integrated heats represent only specific ligand-protein interactions.
References
Title: AU2012229997B2 - Tricyclic gyrase inhibitors
Source: Google Patents
URL
Title: Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging
Source: National Institutes of Health (NIH) / Pharmaceuticals (Basel)
URL: [Link]
Safety & Regulatory Compliance
Safety
Secure Pathways: A Comprehensive Guide to the Proper Disposal of 3-Fluoro-5-hydroxypicolinonitrile
For Immediate Reference: The proper disposal of 3-Fluoro-5-hydroxypicolinonitrile is a critical safety and compliance issue. This substance must be treated as hazardous waste and should never be disposed of down the drai...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Reference: The proper disposal of 3-Fluoro-5-hydroxypicolinonitrile is a critical safety and compliance issue. This substance must be treated as hazardous waste and should never be disposed of down the drain or in regular trash.[1][2] This guide provides a detailed, step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. By adhering to these procedures, you will ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Foundational Knowledge: Understanding the Hazard Profile
Pyridine Derivatives: These compounds are often toxic and pose risks to aquatic life.[1] They should be handled with care, recognizing their potential for harm.
Nitrile Compounds: These can be harmful if swallowed, in contact with skin, or if inhaled.[3]
Halogenated Organic Compounds: The presence of fluorine classifies this as a halogenated organic compound, which requires specific disposal procedures.[4][5] These compounds are often toxic and should not be released into the environment.[5]
Given these characteristics, 3-Fluoro-5-hydroxypicolinonitrile should be managed as a hazardous waste, in line with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Hazard Identification Summary
Hazard Class
Potential Effects
GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.[3]
This table is based on the general hazards of similar compounds. Always consult the specific SDS provided by the supplier for definitive hazard information.
The Disposal Workflow: A Step-by-Step Protocol
The safe disposal of 3-Fluoro-5-hydroxypicolinonitrile necessitates a systematic approach, from initial handling to final collection. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][8]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is mandatory to wear appropriate PPE.[1]
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[2]
Decontaminate: Clean the spill area as per your institution's protocols.
Report: Report the spill to your supervisor and EHS department.
Regulatory Framework and Compliance
The disposal of hazardous waste is strictly regulated. Key regulations include:
Resource Conservation and Recovery Act (RCRA): This federal law establishes a "cradle-to-grave" system for managing hazardous waste.[6]
EPA Regulations (40 CFR Parts 260-273): These provide specific requirements for the identification, management, and disposal of hazardous waste.[6][12]
OSHA's Hazard Communication and HAZWOPER Standards: These regulations ensure worker safety during the handling of hazardous materials and in the event of an emergency.[7][13][14]
Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
Pyridine Handling and Disposal: Information on the safe handling and disposal of pyridine and its derivatives can be found in safety guidelines from universities and chemical suppliers.
General Guidance for Pyridine Derivatives: In the absence of a specific SDS, guidance for related compounds like 2,3-Dihydrofuro[2,3-c]pyridine highlights that they should be treated as hazardous waste and not disposed of down the drain.
Hazardous Waste Segregation: Guidelines for hazardous waste segregation specify that halogenated organic wastes (containing fluorine, chlorine, bromine, or iodine)
Disposal of Pyridine-Containing Compounds: Procedural guides for other pyridine derivatives, such as 2,6-Di(1H-imidazol-1-yl)pyridine, provide a relevant framework for waste collection, labeling, and storage.
EPA Hazardous Waste Management: The EPA, under the Resource Conservation and Recovery Act (RCRA)
Disposal of Contaminated PPE: Nitrile gloves contaminated with hazardous chemicals must be treated as chemical waste and disposed of through licensed hazardous waste services.
Safety Data for Similar Compounds: The SDS for 3,5-Difluorobenzonitrile, a related compound, indicates that such chemicals are considered hazardous and provides disposal consider
Pyridine Safety Data Sheet: The SDS for pyridine notes that disposal procedures must consider its toxicity and flammability and th
EPA Hazardous Waste Regulations: The EPA classifies hazardous waste based on characteristics like ignitability, corrosivity, reactivity, and toxicity.
Safe Disposal of Organic Substances: Educational resources on laboratory safety emphasize that halogenated hydrocarbons require disposal in designated "Halogenated Organic Waste" containers due to their toxicity.
Standard Operating Procedures for Halogenated Organic Liquids: Research group SOPs often mandate the separation of halogenated and non-halogen
Chemical Waste Compatibility: Waste management guidelines frequently prohibit the mixing of different classes of chemical waste, such as acids and organics, or halogenated and non-halogen
EPA Waste Regulations Overview: The EPA's RCRA establishes a system to track hazardous waste from generation to disposal, with specific requirements for generators based on the quantity of waste produced.
Code of Federal Regulations (CFR)
Organic Solvent Disposal: Environmental Health and Safety manuals from institutions like Cornell University provide specific instructions for separating halogenated and non-halogen
General Chemical Safety and Disposal: A safety data sheet for pyridine provides an example of the kind of information that should be sought, including instructions to keep the chemical away from strong acids and oxidizing agents and to use closed containers for disposal.
Steps for Complying with Hazardous Waste Regulations: The EPA outlines a process for generators that includes identifying the waste, obtaining an EPA ID number, and using the manifest system for off-site transport
OSHA and Hazardous Waste Disposal: OSHA regulations require employers to have written health and safety plans, provide training for handling hazardous waste, and establish emergency response plans.
Recycling of Laboratory Plastics: While not directly applicable to the chemical itself, information on the disposal of lab plastics highlights the large volume of waste generated in research and the importance of proper waste stream management.
OSHA Guidelines for Hazardous Waste: OSHA's HAZWOPER standards provide training and operational guidelines for workplace health and safety during hazardous waste oper
Safety Data for Fluorinated Compounds: The SDS for a perfluorinated compound, while not a direct structural analog, provides an example of the type of safety and handling information th
OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER): This standard applies to cleanup operations at uncontrolled hazardous waste sites and at treatment, storage, and disposal facilities.
Chemical Waste Management for Laboratories: International guidance on laboratory waste management emphasizes the need to segregate waste into standardized containers based on the class of the compound.
Acetonitrile Safety Data Sheet: The SDS for acetonitrile, another nitrile-containing compound, provides an example of hazard classifications and precautionary statements relevant to this class of chemicals.
OSHA Guidance for Hazardous Waste Site Activities: This manual provides guidance for managing occupational safety and health programs
Prudent Practices in the Laboratory: This comprehensive guide from the National Research Council stresses that no laboratory activity should begin without a plan for the disposal of all waste gener
OSHA Hazardous Waste Overview: OSHA provides resources and guidance on hazardous waste oper
Supplier Information for a Related Compound: A product listing for a similar compound, 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile, includes basic safety information such as GHS pictograms and hazard codes.
Chemical Waste Disposal Guidelines: University safety offices provide detailed instructions on segregating hazardous and non-hazardous laboratory waste and ensuring the integrity of waste containers.
Safety Data Sheet for a Similar Compound: The SDS for 3-Fluoro-2-pyridinecarbonitrile lists it as harmful if swallowed, in contact with skin, or if inhaled, and as causing skin and eye irrit
Chemical Compatibility Charts: Resources from companies like Walchem provide guidance on the compatibility of various chemicals with different materials used in containers and equipment.
Chemical Compatibility Database: Online databases can be used to check the compatibility of chemicals with various plastics and other m
Chemical Resistance Charts: These charts offer comparative data on the resistance of different m
Chemical Resistance of Plastics: Specific charts detail the resistance of plastics like polyethylene and polypropylene to various chemicals at different temper
Labware Chemical Resistance Table: This resource explains the factors that can affect the chemical resistance of plastics, including chemical attack, physical changes like swelling, and stress cracking.